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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Ethylthiophenyl-(3-furyl)methanol

Executive Summary In the landscape of modern drug discovery and fine chemical synthesis, diarylmethanol derivatives serve as critical pharmacophores and versatile synthetic intermediates. 4-Ethylthiophenyl-(3-furyl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, diarylmethanol derivatives serve as critical pharmacophores and versatile synthetic intermediates. 4-Ethylthiophenyl-(3-furyl)methanol (CAS: 1443339-64-7) is a highly functionalized secondary alcohol featuring a central methanol carbon flanked by an electron-rich 3-furyl ring and a 4-ethylthiophenyl moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural liabilities, and synthetic assembly. Designed for medicinal chemists and drug development professionals, this guide bridges theoretical reactivity with field-proven experimental protocols.

Structural Identity and Physicochemical Parameters

The pharmacological behavior and formulation viability of any active pharmaceutical ingredient (API) or intermediate are dictated by its physicochemical parameters. 4-Ethylthiophenyl-(3-furyl)methanol possesses a unique combination of lipophilic aromatic systems and polar heteroatoms, resulting in a moderate topological polar surface area (TPSA) and high lipophilicity.

The presence of the thioether (sulfide) and the furan ring introduces specific electronic properties that govern its target binding affinity and metabolic fate.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Ethylthiophenyl-(3-furyl)methanol
CAS Registry Number 1443339-64-7
Molecular Formula C₁₃H₁₄O₂S
Molecular Weight 234.31 g/mol
Topological Polar Surface Area (TPSA) ~58.6 Ų
Predicted LogP 3.2 – 3.8
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (Furan-O, Hydroxyl-O, Thioether-S)
Rotatable Bonds 4

Synthetic Methodology: Grignard-Mediated Diarylmethanol Assembly

The construction of diarylmethanol skeletons is classically and most efficiently achieved via the nucleophilic addition of an aryl Grignard reagent to an aromatic aldehyde ( [1]). For this specific compound, the optimal disconnection approach utilizes 4-ethylthiobenzaldehyde and 3-furylmagnesium bromide.

G A 4-Ethylthiobenzaldehyde C Tetrahedral Alkoxide Intermediate A->C Nucleophilic Addition B 3-Furylmagnesium Bromide (THF, 0 °C) B->C Grignard Reagent D Aqueous Workup (Sat. NH4Cl) C->D Quench E 4-Ethylthiophenyl- (3-furyl)methanol D->E Protonation

Synthetic workflow for 4-Ethylthiophenyl-(3-furyl)methanol via Grignard addition.

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and prevent byproduct formation.

  • Preparation & Inert Atmosphere : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry Argon for 15 minutes.

    • Causality: Grignard reagents are highly basic and nucleophilic. Trace atmospheric moisture will irreversibly protonate the 3-furylmagnesium bromide to furan, destroying the reagent and drastically lowering the yield.

  • Substrate Solvation : Dissolve 10.0 mmol of 4-ethylthiobenzaldehyde in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: THF acts as a Lewis base, its oxygen lone pairs coordinating with and stabilizing the electrophilic magnesium center. Cooling to 0 °C minimizes thermal degradation and suppresses unwanted side reactions.

  • Grignard Addition : Dropwise add 12.0 mmol (1.2 equiv) of 3-furylmagnesium bromide solution (typically 0.5 M in THF) over 15 minutes via a syringe pump.

    • Causality: Controlled, dropwise addition prevents thermal runaway from the highly exothermic nucleophilic attack.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent.

    • Validation: The complete disappearance of the UV-active aldehyde starting material spot confirms the quantitative formation of the magnesium alkoxide intermediate.

  • Quenching & Workup : Cool the flask back to 0 °C and carefully quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: A mild, buffered proton source (pH ~5-6) is absolutely critical here. Using a strong acid (e.g., HCl) would protonate the newly formed secondary alcohol, turning it into a superior leaving group (-OH₂⁺) and driving a thermodynamically favored dehydration into a highly conjugated diarylalkene.

  • Extraction & Purification : Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure target compound.

Metabolic Liabilities and Chemical Stability

When evaluating 4-Ethylthiophenyl-(3-furyl)methanol for drug development, medicinal chemists must account for two highly reactive structural motifs: the furan ring and the thioether group.

Furan Ring Oxidation and Electrophilic Toxicity

The furan ring is widely recognized as a structural alert in medicinal chemistry. In vivo, Cytochrome P450 (CYP450) enzymes can readily oxidize the electron-rich furan moiety into highly reactive electrophilic intermediates, primarily cis-enediones or epoxides. These electrophiles can covalently alkylate cellular nucleophiles such as glutathione (GSH) or critical hepatic proteins, which is a primary driver of idiosyncratic drug-induced hepatotoxicity ([2]).

Thioether Oxidation by Reactive Oxygen Species (ROS)

The 4-ethylthio group (a sulfide) is highly susceptible to oxidation by physiological Reactive Oxygen Species (ROS), such as hypochlorite (HOCl) or hydrogen peroxide (H₂O₂). Kinetic analyses demonstrate that thioethers are rapidly oxidized to sulfoxides, and subsequently to sulfones, particularly in inflammatory microenvironments ([3]). This oxidation event drastically increases the molecule's TPSA and lowers its LogP, which can abrogate target receptor binding and alter its pharmacokinetic distribution.

G2 Parent 4-Ethylthiophenyl-(3-furyl)methanol (Parent Compound) Sulfoxide Sulfoxide / Sulfone (Thioether Oxidation) Parent->Sulfoxide ROS (e.g., HOCl, H2O2) Enedione cis-Enedione / Epoxide (Furan Oxidation) Parent->Enedione CYP450 Enzymes Dehydration Diarylalkene (Acid-Catalyzed Dehydration) Parent->Dehydration H+ / Heat

Primary degradation and metabolic pathways of 4-Ethylthiophenyl-(3-furyl)methanol.

References

  • Title : Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source : Chemical Research in Toxicology URL :[Link]

  • Title : Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source : Organic Letters URL :[Link]

Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of 4-Ethylthiophenyl-(3-furyl)methanol

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic incorporation of multi-functional building blocks is essential for accelerating structure-activity relationship (SAR) campaign...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of multi-functional building blocks is essential for accelerating structure-activity relationship (SAR) campaigns. 4-Ethylthiophenyl-(3-furyl)methanol (CAS: 1443339-64-7) is a highly versatile, tri-functional diaryl/heteroaryl methanol intermediate.

This compound features three orthogonal sites of reactivity: a redox-active thioether, an electron-rich furan heterocycle, and a highly activated benzylic alcohol. This whitepaper provides an in-depth mechanistic analysis of its chemical behavior, validated synthetic workflows, and its downstream utility in the development of targeted therapeutics, such as monoamine oxidase (MAO) and RORγt inhibitors.

Chemical Identity and Molecular Properties

To facilitate computational modeling and inventory tracking, the quantitative physicochemical properties of 4-Ethylthiophenyl-(3-furyl)methanol are summarized below.

PropertyValue
Chemical Name methanol
CAS Registry Number 1443339-64-7
Molecular Formula C₁₃H₁₄O₂S
Molecular Weight 234.31 g/mol
SMILES String CCSc1ccc(C(O)c2ccoc2)cc1
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (Furan -O-, Hydroxyl -O-, Thioether -S-)
Rotatable Bonds 5

Mechanistic Role & Reactivity Profiling

As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is far more valuable than merely knowing its structure. The utility of 4-Ethylthiophenyl-(3-furyl)methanol stems from the synergistic electronic effects of its functional groups:

  • Benzylic Activation (The SN1 Paradigm): The central hydroxyl group is flanked by a 4-ethylthiophenyl group (electron-donating via resonance) and a 3-furyl ring (a π-excessive heterocycle). If the hydroxyl group is converted into a leaving group (e.g., via protonation or halogenation), the resulting carbocation is exceptionally stable. This allows for rapid, mild SN1-type nucleophilic substitutions or Friedel-Crafts alkylations.

  • Thioether Redox Tuning: The ethylthio moiety (-SCH₂CH₃) acts as a dynamic electronic switch. In its native sulfide state, it is electron-donating. However, controlled oxidation to a sulfoxide (-S(O)Et) or sulfone (-SO₂Et) converts it into a strong electron-withdrawing group. This "redox tuning" is frequently exploited to modulate the lipophilicity and target-binding affinity of pharmaceutical candidates .

  • Furan Chemoselectivity: The 3-furyl ring is highly susceptible to electrophilic aromatic substitution (primarily at the C2 and C5 positions). However, it is also sensitive to strong acids and oxidants, dictating that downstream transformations must be highly chemoselective.

Validated Synthetic Methodologies

The following protocols represent self-validating workflows for the synthesis and downstream modification of 4-Ethylthiophenyl-(3-furyl)methanol. Every step is designed with built-in mechanistic safeguards.

Protocol A: Synthesis via Grignard Addition

This route utilizes commercially available 1-bromo-4-(ethylthio)benzene and 3-furaldehyde.

  • Grignard Initiation: Add 1-bromo-4-(ethylthio)benzene (1.0 eq) dropwise to a suspension of magnesium turnings (1.2 eq) and a catalytic iodine crystal in anhydrous THF under argon.

    • Causality: THF acts as a Lewis base, its oxygen lone pairs coordinating with the magnesium center to stabilize the organomagnesium species and prevent Schlenk equilibrium disproportionation.

  • Electrophilic Addition: Cool the generated Grignard reagent to 0 °C. Add a solution of 3-furaldehyde (0.95 eq) in THF dropwise over 30 minutes.

    • Causality: Maintaining the reaction at 0 °C suppresses the enolization of the aldehyde and prevents unwanted pinacol-type homocoupling, ensuring strict 1,2-addition.

  • Chemoselective Quench: Monitor via TLC (Hexanes/EtOAc 4:1). Upon consumption of the aldehyde, quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: A weak acid buffer is mandatory. Using a strong acid (e.g., HCl) would protonate the resulting benzylic alcohol, driving the rapid elimination of water to form an undesired, highly conjugated diene system.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the pure methanol derivative.

SynthesisWorkflow A 1-Bromo-4-(ethylthio)benzene CAS: 30506-30-0 B Mg, THF, Reflux A->B C Grignard Reagent Intermediate B->C E 4-Ethylthiophenyl- (3-furyl)methanol C->E 1. Addition (0°C) 2. NH4Cl Quench D 3-Furaldehyde CAS: 498-60-2 D->E

Figure 1: Synthetic workflow for 4-Ethylthiophenyl-(3-furyl)methanol via Grignard addition.

Protocol B: Downstream Oxidation to the Sulfone Derivative

In drug discovery, the thioether is often oxidized to improve metabolic stability and alter hydrogen-bonding profiles, a strategy notably used in the development of RORγt inverse agonists .

  • Reagent Preparation: Dissolve 4-Ethylthiophenyl-(3-furyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Controlled Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise.

    • Causality: Exactly 2.2 equivalents are required to bypass the sulfoxide intermediate and achieve complete conversion to the sulfone. The 0 °C temperature is critical; elevated temperatures would trigger the electrophilic epoxidation of the electron-rich furan ring by mCPBA, destroying the heterocycle.

  • Reductive Workup: Quench the reaction with saturated aqueous Na₂S₂O₃, followed by saturated NaHCO₃.

    • Causality: Na₂S₂O₃ safely reduces any unreacted peroxyacid, eliminating explosive hazards during solvent evaporation and preventing delayed oxidative degradation of the furan core.

ReactivityMap Core 4-Ethylthiophenyl-(3-furyl)methanol Oxidation Thioether Oxidation (mCPBA, 0°C) Core->Oxidation Substitution Benzylic Activation (SOCl2 or PBr3) Core->Substitution FuranRxn Electrophilic Aromatic Substitution Core->FuranRxn Sulfone Sulfone Derivative (-SO2Et) Oxidation->Sulfone Halide Benzylic Halide (SN1 Precursor) Substitution->Halide FuranDeriv C2/C5 Substituted Furan Core FuranRxn->FuranDeriv

Figure 2: Divergent downstream reactivity map of the tri-functional methanol core.

Applications in Drug Development

The structural motifs present in 4-Ethylthiophenyl-(3-furyl)methanol are highly prized in medicinal chemistry.

  • Neurological Targets: Thioether-substituted phenyl rings are critical pharmacophores in the design of selective, reversible Monoamine Oxidase A (MAO-A) inhibitors . The ethylthio group provides the exact steric bulk and lipophilicity required to occupy the hydrophobic binding pocket of the MAO-A enzyme.

  • Autoimmune Therapeutics: Diaryl methanols and their oxidized sulfone derivatives are utilized as advanced intermediates in the synthesis of RORγt inhibitors (e.g., analogs of VTP-43742). The tunable electronic nature of the sulfur atom allows medicinal chemists to dial out hERG liability while maintaining high target potency .

References

  • Journal of Medicinal Chemistry (ACS). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Retrieved from:[Link][1]

  • ResearchGate. RORγt inhibitors as potential back-ups for the Phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation. Retrieved from:[Link][2]

Sources

Foundational

The Privileged Furan Scaffold: A Technical Whitepaper on Biological Activity, Mechanistic Pathways, and Screening Protocols

Executive Summary Furan—a five-membered aromatic heterocycle containing a single oxygen atom—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique stereoelectronic properties, lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan—a five-membered aromatic heterocycle containing a single oxygen atom—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique stereoelectronic properties, lipophilicity, and capacity for both polar and non-polar interactions allow it to serve as a versatile pharmacophore[2]. As a Senior Application Scientist, I have observed that the successful translation of furan derivatives from bench to bedside relies heavily on understanding their specific mechanisms of action and employing rigorous, self-validating experimental protocols. This guide synthesizes the mechanistic foundations of furan bioactivity, presents quantitative benchmarking data, and outlines field-proven workflows for evaluating these compounds.

Mechanistic Foundations of Furan Bioactivity

Anticancer Activity and Apoptotic Signaling

Furan derivatives exert potent anticancer effects primarily through the modulation of intracellular reactive oxygen species (ROS) and the perturbation of critical survival pathways. Compounds such as siphonodictyal B and novel furan-based synthetic derivatives have been shown to increase ROS levels, which subsequently activates the p38 MAPK pathway[3]. Concurrently, specific furan derivatives act as potent inhibitors of the Nuclear Factor kappa B (NF-κB) pathway, a critical transcription factor regulating tumor cell survival, proliferation, and inflammation[4].

By inhibiting NF-κB and promoting p38 MAPK signaling, these compounds trigger the intrinsic mitochondrial apoptotic cascade. This is characterized by the upregulation of pro-apoptotic Bax, the downregulation of anti-apoptotic Bcl-2, and subsequent cell cycle arrest at the G2/M phase[5].

Antimicrobial Activity and Prodrug Activation

In the realm of infectious diseases, nitrofuran derivatives (e.g., nitrofurantoin, furazidin) remain critical agents against multidrug-resistant uropathogens. The mechanism of action is highly specific: nitrofurans act as prodrugs that require activation by bacterial flavoproteins (nitroreductases, such as those encoded by the nfsA and nfsB genes in Escherichia coli)[6]. The reduction of the nitro group on the furan ring generates highly reactive electrophilic intermediates that indiscriminately attack ribosomal proteins and bacterial DNA, halting metabolism and inducing cell death[7]. Because they do not rely on active cellular replication to exert their effects, nitrofurans are uniquely effective against both growing and dormant persister cells[8].

Quantitative Bioactivity Data

To benchmark the efficacy of furan derivatives, it is crucial to analyze standardized metrics such as the Minimum Inhibitory Concentration (MIC) for bacterial isolates and the Half-Maximal Inhibitory Concentration (IC₅₀) for cancer cell lines.

Compound ClassSpecific DerivativeTarget Organism / Cell LineBioactivity MetricValue Range
NitrofuranNitrofurantoinEscherichia coli (Clinical UTI isolates)MIC₅₀ / MIC₉₀16 µg/mL / 32–128 µg/mL[6],[9]
NitrofuranFurazidinEscherichia coli (Clinical UTI isolates)MIC₅₀ / MIC₉₀4–8 µg/mL / 64 µg/mL[6],[10]
Furan-based HybridPyridine carbohydrazide (Cmpd 4)MCF-7 (Human Breast Cancer)IC₅₀4.06 µM[5]
Furan-based HybridN-phenyl triazinone (Cmpd 7)MCF-7 (Human Breast Cancer)IC₅₀2.96 µM[5]
Furan-conjugatedTripeptide Conjugate 38HeLa (Human Cervical Cancer)IC₅₀0.15 µg/mL[11]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls to validate the causality of the observed biological activities.

Protocol 1: Broth Microdilution for Nitrofuran MIC Determination

Rationale & Causality: Nitrofuran activity is highly dependent on the environmental pH, as the mean MIC rises sharply at a pH > 6.0[8]. This protocol strictly controls pH to ensure the assay measures intrinsic genetic susceptibility (e.g., nitroreductase expression) rather than media-induced artifacts.

  • Inoculum Preparation: Isolate E. coli colonies on Mueller-Hinton (MH) agar. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Causality note: A standardized inoculum prevents the artificial inflation of MIC values due to the "inoculum effect."

  • Media Conditioning: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) and adjust the pH to strictly 6.0.

  • Serial Dilution: Dispense 50 µL of CAMHB into a 96-well plate. Add 50 µL of nitrofurantoin stock to the first column and perform two-fold serial dilutions across the plate (range: 0.5 to 256 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension (final concentration 5 × 10⁵ CFU/mL) to each well. Include a positive growth control (no antibiotic) and a negative sterility control (no bacteria). Incubate at 37°C for 18-24 hours.

  • Readout & Validation: Determine the MIC as the lowest concentration completely inhibiting visible growth. Self-Validation: A concurrent quality control strain (E. coli ATCC 25922) must yield an MIC within the accepted 4–16 µg/mL range to validate the assay run.

Protocol 2: Evaluating Furan-Induced Apoptosis via Western Blotting

Rationale & Causality: To prove that a furan derivative's cytotoxicity is mediated via the intrinsic mitochondrial pathway rather than non-specific necrosis, we must quantify the Bax/Bcl-2 ratio[5].

  • Cell Treatment: Seed MCF-7 cells at 1 × 10⁶ cells/well in 6-well plates. Treat with the furan derivative at its established IC₅₀, 2× IC₅₀, and a vehicle control (0.1% DMSO) for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors are critical to prevent signal degradation during lysis, ensuring transient signaling events (like p38 MAPK phosphorylation) are captured.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk for 1 hour. Probe with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.

  • Detection & Validation: Apply HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensity via densitometry. Self-Validation: An increased Bax/Bcl-2 ratio relative to the vehicle control, normalized against the β-actin loading control, validates the induction of mitochondrial apoptosis.

Visualizations

Mechanism Furan Furan Derivative ROS ROS Generation Furan->ROS Induces NFkB NF-κB Inhibition Furan->NFkB Blocks p38 p38 MAPK Activation ROS->p38 Activates BaxBcl2 Bax/Bcl-2 Modulation NFkB->BaxBcl2 Reduces anti-apoptotic signals p38->BaxBcl2 Modulates Apoptosis Mitochondrial Apoptosis BaxBcl2->Apoptosis Triggers

Caption: Anticancer Mechanism of Furan Derivatives via ROS, p38 MAPK, and NF-κB.

Workflow Step1 Inoculum Prep (0.5 McFarland) Step3 Serial Dilution (0.5-256 µg/mL) Step1->Step3 Step2 Media Conditioning (CAMHB, pH 6.0) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 MIC Readout & QC Validation Step4->Step5

Caption: Standardized Workflow for Nitrofuran MIC Determination.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.1

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate.2

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate.3

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Hilaris Publisher.4

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.5

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. PMC.6

  • Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Oxford Academic.7

  • Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. PMC.9

  • Nitrofurantoin (NIT) and furazidin (FUR) minimal inhibitory concentration (MIC) and zone diameter distribution histograms. ResearchGate.10

  • Nitrofurantoin-susceptibility testing. TOKU-E.8

  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.11

Sources

Exploratory

in silico modeling of 4-Ethylthiophenyl-(3-furyl)methanol interactions

An In-Depth Technical Guide: In Silico Modeling of 4-Ethylthiophenyl-(3-furyl)methanol Interactions: From Target Identification to Dynamic Characterization Abstract This technical guide provides a comprehensive, methodol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Ethylthiophenyl-(3-furyl)methanol Interactions: From Target Identification to Dynamic Characterization

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico investigation of 4-Ethylthiophenyl-(3-furyl)methanol, a novel small molecule with potential therapeutic relevance. Recognizing that the biological targets of this compound are not yet established, this document emphasizes a complete workflow, beginning with robust target identification strategies and progressing through detailed molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each protocol is presented as a self-validating system, incorporating critical checkpoints and rationale to ensure scientific rigor. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational techniques to characterize the mechanism of action for new chemical entities.

Introduction: The Challenge of a Novel Molecule

The compound 4-Ethylthiophenyl-(3-furyl)methanol presents a unique scaffold combining a flexible methanol group, a heterocyclic furan ring, and an ethylthiophenyl moiety. These features suggest the potential for a range of non-covalent interactions, including hydrogen bonding (methanol), π-π stacking (furan and phenyl rings), and hydrophobic interactions (ethyl and thiophenyl groups). In the absence of experimental data, in silico modeling provides a powerful, resource-efficient first step to generate testable hypotheses about its biological function.

Modern drug discovery no longer relies solely on serendipity; it is a structured process where computational methods play a pivotal role in identifying and validating molecular targets.[1][2] This guide eschews a rigid template to deliver a logical, field-proven workflow that mirrors a real-world scientific investigation into an uncharacterized small molecule. We will proceed from the unknown to the known, building a scientifically sound hypothesis of interaction.

Part I: Target Identification - Fishing for a Biological Partner

Before we can model an interaction, we must first identify a plausible protein target. This is the most critical phase of the investigation. We will employ a ligand-based approach, leveraging the structural features of our molecule to infer potential targets.

Ligand-Based Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential molecular features that govern a molecule's biological activity.[3][4] By identifying compounds with similar pharmacophoric features, we can infer potential targets.

Rationale: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological properties. Pharmacophore modeling abstracts chemical structures into key interaction features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), providing a more functional definition of similarity.[5][6]

Experimental Protocol: Ligand-Based Pharmacophore Query

  • Ligand Preparation:

    • Generate a 3D conformation of 4-Ethylthiophenyl-(3-furyl)methanol using a computational chemistry tool like Avogadro or the RDKit library in Python.

    • Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to identify low-energy conformers. This is crucial as the bioactive conformation is often not the global minimum in a vacuum.

  • Feature Identification:

    • Manually or automatically identify pharmacophoric features on the lowest energy conformer. For our molecule, these would include:

      • One Hydrogen Bond Donor (the hydroxyl group).

      • One Hydrogen Bond Acceptor (the oxygen of the hydroxyl group and potentially the furan oxygen).

      • Two Aromatic Rings (the furan and phenyl rings).

      • One Hydrophobic Feature (the ethyl group).

  • Database Screening:

    • Use the defined 3D pharmacophore model as a query to screen chemical databases containing known drugs and their targets (e.g., ChEMBL, DrugBank, ZINC).

    • The screening software (e.g., PHASE, LigandScout) will search for molecules that can match these features in a similar 3D arrangement.

  • Target Hypothesis Generation:

    • Analyze the top-ranked hit compounds from the screen.

    • Identify the primary biological targets of these compounds. A consensus of targets appearing frequently suggests a high-probability candidate for 4-Ethylthiophenyl-(3-furyl)methanol. For instance, if many hits are inhibitors of a specific kinase, that kinase becomes our primary hypothetical target.

Part II: Structure-Based Modeling - Docking and Dynamics

Assuming the target identification phase pointed towards a plausible protein (for this guide, we will hypothesize Cyclin-Dependent Kinase 2 (CDK2) , a common cancer target whose inhibitors often feature aromatic and hydrogen-bonding motifs), we can now proceed to model the specific physical interaction.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] It is a foundational technique in structure-based drug design. We will use AutoDock Vina, a widely used and validated open-source docking engine.[9][10]

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Fetch Receptor (PDB) PrepReceptor Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Ligand Generate Ligand (SMILES) PrepLigand Prepare Ligand (Energy Min., Define Torsions) Ligand->PrepLigand Grid Define Search Space (Grid Box) PrepReceptor->Grid Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Results Analyze Poses & Binding Affinity Vina->Results Visualize Visualize Interaction Results->Visualize

Caption: Workflow for structure-based molecular docking.

Experimental Protocol: Docking with AutoDock Vina

  • Receptor Preparation (PDB ID: 1HCK for CDK2):

    • Download the protein structure from the Protein Data Bank (PDB).

    • Using visualization software like PyMOL or UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Using AutoDockTools (ADT), add polar hydrogens and compute Gasteiger charges. This step is non-negotiable for accurate electrostatic calculations.[11]

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Using ADT, load the 3D structure of 4-Ethylthiophenyl-(3-furyl)methanol.

    • The software will automatically detect the rotatable bonds, defining the ligand's conformational flexibility.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • For focused docking, center the grid on the known active site of the receptor (e.g., the ATP-binding pocket of CDK2). The dimensions should be large enough to accommodate the ligand's rotation.[12]

  • Execution of AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

    • Run Vina from the command line: vina --config conf.txt --log results.log

  • Results Analysis:

    • Vina will output multiple binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).

    • Visualize the top-ranked pose in complex with the receptor. Analyze key interactions: hydrogen bonds, hydrophobic contacts, and π-π stacking.

Table 1: Hypothetical Docking Results for 4-Ethylthiophenyl-(3-furyl)methanol with CDK2

Pose #Binding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.20.00LEU83, GLU81, ILE10
2-7.91.21LEU83, PHE80, LYS33
3-7.51.89ASP86, GLN131, LEU83

Self-Validation: To trust this protocol, a re-docking experiment is essential. The native ligand that was removed from the crystal structure should be docked back into the receptor. A successful protocol will reproduce the crystallographic pose with a low root-mean-square deviation (RMSD < 2.0 Å).[13]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Docking provides a static snapshot of a potential binding mode. Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[14] We will use GROMACS, a high-performance and widely used MD engine.[15][16]

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Docked Protein-Ligand Complex Topology Generate Topology (Force Field) Complex->Topology Solvate Solvate in Water Box Topology->Solvate Ionize Add Ions to Neutralize Solvate->Ionize Minimize Energy Minimization Ionize->Minimize NVT NVT Equilibration (Temperature) Minimize->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions Analyze Interactions (H-Bonds) Trajectory->Interactions

Caption: Standard workflow for an all-atom MD simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Use a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to generate topology files that describe the bonded and non-bonded parameters for every atom.[17]

    • Solvation: Place the protein-ligand complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, simulating a physiological salt concentration.[18]

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained, allowing the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints and equilibrate the system under constant pressure (e.g., 1 bar) to achieve the correct density.

  • Production MD:

    • Run the simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). Save the atomic coordinates at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Part III: Quantitative Assessment - Binding Free Energy

While docking scores provide a useful ranking, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is a more accurate post-processing method to estimate the binding free energy from MD simulation snapshots.

Rationale: MM/PBSA calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model, offering a more physically realistic energy estimate than docking scores.

Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select frames from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Analyze Results: A more negative ΔG_bind value indicates a more favorable binding interaction.

Table 2: Hypothetical MD and MM/PBSA Results

MetricValueInterpretation
Ligand RMSD (avg.)1.5 ÅStable binding within the pocket.
Protein Backbone RMSD (avg.)2.1 ÅNo major conformational changes induced.
Key H-Bond Occupancy (GLU81)85%The hydrogen bond is stable and persistent.
Binding Free Energy (MM/PBSA) -35.8 kcal/mol Strong, favorable binding interaction predicted.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of a novel molecule, 4-Ethylthiophenyl-(3-furyl)methanol. By starting with target identification and progressing through molecular docking and dynamic simulations, we have generated a testable hypothesis: the molecule is a potential binder of the CDK2 active site. The predicted stable binding pose, key interactions, and favorable binding free energy provide a strong foundation for subsequent experimental validation. The next logical steps would involve in vitro assays, such as enzymatic activity assays or surface plasmon resonance (SPR), to confirm the predicted binding and functional effect on the hypothesized target. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014).
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2023).
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in w
  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024).
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (2018).
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Request PDF.
  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019).
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Public
  • Vina Docking Tutorial. Eagon Research Group.
  • DOCKING TUTORIAL. (2010).
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023).
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012).
  • Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing.
  • Molecular Docking Tutorial.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023). ACS Central Science.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • GROMACS Tutorials.
  • In silico identification of small molecule modulators for disruption of Hsp90–Cdc37 protein–protein interaction interface for cancer therapeutic applic
  • GROMACS tutorials.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Molecular Docking Tutorial.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

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Foundational

solubility and stability of 4-Ethylthiophenyl-(3-furyl)methanol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Ethylthiophenyl-(3-furyl)methanol Executive Summary The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Ethylthiophenyl-(3-furyl)methanol

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's druggability, bioavailability, and shelf-life. This guide provides a comprehensive framework for the characterization of 4-Ethylthiophenyl-(3-furyl)methanol, a novel molecule for which specific public data is not yet available.

As a Senior Application Scientist, my approach is not to simply present protocols, but to instill a deep understanding of the scientific rationale behind them. This document is structured to guide researchers through a logical, self-validating workflow for assessing the solubility and stability of this NCE. We will delve into the predicted chemical nature of the molecule based on its constituent functional groups—the thiophenyl ether, the furan ring, and the benzylic alcohol—and outline robust experimental strategies to empirically determine its behavior in various pharmaceutically relevant conditions. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing NCEs with a foundation of scientific integrity.

Deconstructing the Molecule: Predicted Physicochemical Profile

A proactive analysis of a molecule's structure provides invaluable foresight into its potential challenges. 4-Ethylthiophenyl-(3-furyl)methanol incorporates three key structural motifs that will govern its solubility and stability profile.

  • 4-Ethylthiophenyl Moiety: The thiophene ring is a common heterocycle in medicinal chemistry, often considered a bioisostere of a phenyl ring.[1] Thiophene itself is largely insoluble in water.[2] The ethylthio (thioether) group introduces a site susceptible to oxidation, potentially forming a sulfoxide and then a sulfone under oxidative stress.[3] This moiety contributes significantly to the molecule's overall lipophilicity.

  • Furan Ring: The furan nucleus is a five-membered aromatic heterocycle present in numerous biologically active compounds.[4][5] However, the furan ring is notoriously labile, particularly under acidic conditions, where it can undergo ring-opening reactions.[6] This inherent instability is a critical parameter to investigate.

  • Benzylic Methanol: The alcohol functional group provides a site for hydrogen bonding, which can modestly improve aqueous solubility. However, benzylic alcohols can be prone to oxidation to form aldehydes or carboxylic acids and can participate in esterification or etherification reactions.

Based on this structural analysis, we can predict that 4-Ethylthiophenyl-(3-furyl)methanol will be a lipophilic molecule with limited aqueous solubility and potential stability liabilities related to oxidation of the thioether and acid-catalyzed degradation of the furan ring.

Aqueous Solubility Assessment: A Foundational Metric

Solubility is a critical gatekeeper for oral bioavailability.[7] A compound must dissolve to be absorbed. In early drug discovery, we distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves after being introduced from a DMSO stock solution into an aqueous buffer.[8] It reflects the conditions of many in vitro biological assays and is useful for initial screening of large numbers of compounds.[7][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, determined by equilibrating an excess of the solid compound over an extended period.[8][10] This value is more relevant for later-stage development and formulation, as it represents the maximum concentration achievable under equilibrium conditions.[10][11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] The causality behind this choice rests on its ability to ensure that an equilibrium between the solid and dissolved states is reached, providing a true measure of a compound's intrinsic solubility.[10]

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate various physiological conditions. Also include biorelevant media like Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) for a more accurate prediction of in vivo performance.[8]

  • Compound Addition: Add an excess amount of solid 4-Ethylthiophenyl-(3-furyl)methanol to a known volume of each solvent in a sealed vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium.[9] A 24-hour incubation is standard, but it's crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the clear, saturated filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline7.425
Acetate Buffer4.525
HCl Buffer2.025
Simulated Gastric Fluid (SGF)1.237
FaSSIF6.537
Workflow Visualization: Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound C Add compound to buffers in vials A->C B Prepare aqueous buffers (various pH) B->C D Agitate at constant temp (e.g., 24-48h) C->D E Centrifuge & Filter to get saturated supernatant D->E F Dilute supernatant E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility (µg/mL) G->H G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation A Prepare Compound Stock Solution C Acidic Hydrolysis (HCl, Heat) A->C D Basic Hydrolysis (NaOH, Heat) A->D E Oxidative (H₂O₂, RT) A->E F Photolytic (UV/Vis Light) A->F G Thermal (Dry Heat) A->G B Develop Stability-Indicating HPLC Method H Analyze stressed samples by HPLC at time points B->H C->H D->H E->H F->H G->H I Quantify Parent & Degradants H->I J Perform Mass Balance I->J K Identify Degradation Pathway J->K

Sources

Exploratory

Strategic Integration of Ethylthiophenyl and Furyl Methanol Derivatives in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of specialized pharmacophores to modulate lipophilicity, target affinity, and metabolic stability. In rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of specialized pharmacophores to modulate lipophilicity, target affinity, and metabolic stability. In recent years, the ethylthiophenyl moiety and furyl methanol derivatives have emerged as highly versatile building blocks in medicinal chemistry. The ethylthiophenyl group, characterized by its lipophilic, electron-donating sulfur atom, excels at anchoring molecules within hydrophobic target pockets. Conversely, furyl methanol provides a unique oxygen-rich heterocyclic system capable of precise hydrogen bonding, making it invaluable in antiviral and antiparasitic drug design. This whitepaper synthesizes current research on these derivatives, detailing their mechanistic pathways, structure-activity relationships (SAR), and experimental synthesis protocols.

Pharmacophore Profiling and Causality in Drug Design

The Ethylthiophenyl Scaffold: Enhancing Lipophilicity and Target Affinity

The addition of an ethylthio ether to a phenyl ring significantly alters the electronic and steric profile of the parent molecule. The sulfur atom acts as a soft nucleophile and an electron-donating group via resonance, while the ethyl chain provides a flexible lipophilic tail. This combination is particularly effective in oncology and antimicrobial research, where the moiety can penetrate lipid bilayers and occupy deep, hydrophobic clefts in target proteins such as RNA helicases or bacterial cell wall enzymes[1][2].

Furyl Methanol: Hydrogen Bonding and Metabolic Lability

2-Furyl methanol and its derivatives are critical intermediates in the synthesis of antiviral, antibacterial, and antifungal compounds[3]. The furan ring offers an aromatic system with an oxygen heteroatom that acts as a hydrogen bond acceptor. The adjacent methanol group provides a hydroxyl functionality that acts as a hydrogen bond donor. This dual capability allows furyl methanol derivatives to anchor tightly within the active sites of viral polymerases and parasitic enzymes[4][5].

Oncological Applications: Ethylthiophenyl in Camptothecin Analogues

The FL118 platform represents a novel class of camptothecin analogues that exhibit exceptional antitumor efficacy by targeting the DDX5 RNA helicase and Topoisomerase I[6]. Recent SAR studies have demonstrated that modifications at Position 7 of the FL118 core yield significantly better antitumor efficacy than Position 9 modifications[1].

Specifically, the synthesis of (20S)-7-(4-Ethylthiophenyl)-10,11-methylenedioxy camptothecin (FL77-3) demonstrated potent nanomolar cytotoxicity against colorectal cancer (CRC) and pancreatic cancer (PDAC) cell lines[1].

  • Mechanistic Causality: The bulky, lipophilic 4-ethylthiophenyl group at Position 7 enhances the cellular permeability of the drug via passive diffusion. Once inside the cell, the steric bulk of the ethylthiophenyl group locks the molecule into the hydrophobic pocket of DDX5, leading to the downregulation of oncogenic proteins (survivin, Mcl-1, c-Myc) and subsequent apoptosis[7][8].

MOA A 7-(4-Ethylthiophenyl)-FL118 B Cellular Uptake (Passive Diffusion) A->B C Target Binding: DDX5 / Topo I B->C D Oncogene Downregulation (survivin, Mcl-1, c-Myc) C->D Inhibition E Apoptosis in CRC/PDAC D->E

Mechanism of action for 7-substituted FL118 derivatives targeting DDX5.

Antimicrobial Applications: 1,2,4-Triazolo[1,5-a]pyrimidines

The rapid emergence of vancomycin-resistant Enterococcus faecium has necessitated the development of narrow-spectrum antibiotics. A novel class of 1,2,4-triazolo[1,5-a]pyrimidines has been identified as potent inhibitors of bacterial cell wall biosynthesis[9][10].

Compound 13, 2-(Benzylthio)-7-(4-ethylthiophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , was synthesized and evaluated against the ESKAPE panel[2].

  • Mechanistic Causality: The 4-ethylthiophenyl substitution at the 7-position of the pyrimidine ring provides the exact steric dimensions required to selectively bind to the E. faecium biosynthetic machinery without exhibiting off-target toxicity against other bacterial strains. The thioether linkage also contributes to metabolic stability, resulting in low intrinsic clearance[11].

G A Aldehyde (4-ethylthiobenzaldehyde) D Biginelli-like Condensation (DMF, 130-160 °C) A->D B β-Dicarbonyl (acetoacetamide) B->D C 3-Alkylthio-5-amino- 1,2,4-triazole C->D E 1,2,4-Triazolo[1,5-a]pyrimidine (Antibacterial Agent) D->E Heterocyclization

Biginelli-like heterocyclization for 1,2,4-triazolo[1,5-a]pyrimidine synthesis.

Antiviral and Antiparasitic Applications: Furyl Methanol Scaffolds

Beyond oncology and bacteriology, furyl methanol derivatives have shown profound efficacy in virology and parasitology.

  • Hepatitis C Virus (HCV): Pyrimidoindole-ribonucleoside derivatives incorporating a 2-furyl scaffold have demonstrated potent anti-HCV genotype 1b activity. The furan oxygen is hypothesized to form critical hydrogen bonds within the viral RNA polymerase active site, matching the efficacy of standard therapies while maintaining a favorable selectivity index[4].

  • Leishmaniasis: Natural product isolation from Atractylis gummifera rhizomes yielded 2-furyl(phenyl)methanol , which exhibits strong anti-leishmanial activity. Against L. mexicana axenic amastigotes, similar furyl-based derivatives achieved IC50 values in the 4.4–6.4 μM range, significantly decreasing the intracellular leishmanial burden[5].

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the quantitative efficacy of the discussed derivatives across various therapeutic indications.

Compound ScaffoldKey SubstitutionPrimary Biological TargetEfficacy MetricTherapeutic Indication
FL118 Analogue7-(4-Ethylthiophenyl)DDX5 / Topoisomerase ILow nM (IC50)Colorectal/Pancreatic Cancer
Triazolopyrimidine7-(4-Ethylthiophenyl)Cell Wall Biosynthesis8 μg/mL (MIC)Enterococcus faecium Infections
Pyrimidoindole2-FurylHCV RNA Polymerase~1.0 μM (EC50)Hepatitis C Virus (Genotype 1b)
Natural Isolate2-Furyl(phenyl)methanolParasitic Amastigotes4.4 - 6.4 μM (IC50)Visceral Leishmaniasis

Experimental Workflows and Protocols

To ensure reproducibility, the following self-validating protocols detail the synthesis of the core scaffolds discussed in this guide.

Protocol 1: Palladium-Catalyzed Cross-Coupling for 7-(4-Ethylthiophenyl)-FL118
  • Objective: Synthesize Position 7-substituted camptothecin analogues.

  • Causality & Design: Tri(1-naphthyl)phosphine is explicitly chosen as a bulky, electron-rich ligand to stabilize the palladium(0) intermediate against aggregation. This facilitates the difficult oxidative addition at the sterically hindered 7-position of the FL118 core.

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask, combine 6-nitro piperonal (1.0 eq) and 4-ethylthiophenylboronic acid (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Catalyst Addition: Add PdCl2 (0.05 eq) and tri(1-naphthyl)phosphine (0.1 eq) to the mixture.

    • Base Addition: Introduce K2CO3 (2.0 eq) to neutralize boronic acid byproducts and drive the transmetalation step forward.

    • Reaction: Heat the mixture to 65 °C under an inert argon atmosphere for 24 hours.

    • Self-Validation: Monitor the reaction via TLC (hexane/ethyl acetate 3:1). The complete disappearance of the 6-nitro piperonal spot validates the completion of the transmetalation and reductive elimination steps.

    • Purification: Cool to room temperature, filter through a Celite pad, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the product (approx. 31% overall yield)[1].

Protocol 2: Biginelli-like Heterocyclization for Triazolopyrimidines
  • Objective: Synthesize narrow-spectrum anti-E. faecium agents.

  • Causality & Design: A high temperature (130–160 °C) in a polar aprotic solvent (DMF) provides the necessary thermodynamic push to overcome the activation energy of the sequential Knoevenagel condensation and Michael addition. The rapid reaction time minimizes thermodynamic byproducts.

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask, mix equimolar amounts (1.2 mmol) of 4-ethylthiobenzaldehyde, acetoacetamide, and 3-amino-5-(benzylthio)-1,2,4-triazole.

    • Solvent: Dissolve the mixture in 5 mL of anhydrous N,N-dimethylformamide (DMF).

    • Reaction: Heat the solution to 130–160 °C for 15–20 minutes.

    • Self-Validation & Isolation: Cool the mixture to room temperature and pour it directly into ice-cold water. The immediate precipitation of the product serves as a self-validating isolation step, as unreacted starting materials remain soluble in the aqueous DMF mixture.

    • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize to obtain the pure 1,2,4-triazolo[1,5-a]pyrimidine derivative (approx. 79% yield)[2][9].

Future Perspectives: Hybridization

The independent success of ethylthiophenyl and furyl methanol derivatives paves the way for hybrid molecules. Commercially available building blocks such as 4-Ethylthiophenyl-(5-methyl-2-furyl)methanol represent an untapped reservoir for dual-action therapeutics. By combining the lipophilic target-anchoring properties of the ethylthiophenyl group with the hydrogen-bonding capacity of the furyl methanol moiety, medicinal chemists can design next-generation inhibitors targeting complex, multi-domain proteins in both oncology and infectious diseases.

References

  • Structure–Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances (via PMC).[Link]

  • 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-Ethylthiophenyl-(3-furyl)methanol

Executive Summary Diaryl and aryl-heteroaryl methanols are critical pharmacophores and synthetic intermediates in medicinal chemistry, frequently serving as precursors to bioactive scaffolds such as C-aryl glucosides. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl and aryl-heteroaryl methanols are critical pharmacophores and synthetic intermediates in medicinal chemistry, frequently serving as precursors to bioactive scaffolds such as C-aryl glucosides. The synthesis of 4-Ethylthiophenyl-(3-furyl)methanol requires a highly controlled strategic approach due to the inherent instability and photosensitivity of 3-substituted furans. This technical guide details a robust, self-validating protocol utilizing the Grignard addition of 4-ethylthiophenylmagnesium bromide to 3-furaldehyde.

Mechanistic Rationale & Synthetic Strategy

The construction of the secondary alcohol core is achieved via a classic 1,2-nucleophilic addition. While halogen-metal exchange of 3-bromofuran with n-butyllithium followed by trapping with 4-ethylthiobenzaldehyde is a viable alternative, the selected Grignard route is operationally superior for bench-scale synthesis.

Causality in Route Selection: 3-Furaldehyde is notoriously photosensitive and prone to rapid oxidation . However, it can be easily purified via short-path distillation immediately prior to use, ensuring high electrophilic fidelity . Conversely, 4-ethylthiophenylmagnesium bromide forms robustly in anhydrous tetrahydrofuran (THF). THF is specifically chosen over diethyl ether because its oxygen lone pairs provide superior stabilizing solvation to the magnesium center, and its higher boiling point (66 °C) facilitates the thermal activation required for oxidative insertion into the aryl bromide .

G SM1 1-Bromo-4-(ethylthio)benzene + Mg Turnings Step1 Grignard Formation (THF, Reflux, 2h) SM1->Step1 Int1 4-Ethylthiophenylmagnesium bromide Step1->Int1 Step2 Nucleophilic Addition (0 °C to RT, 3h) Int1->Step2 SM2 3-Furaldehyde (Freshly Distilled) SM2->Step2 Int2 Magnesium Alkoxide Intermediate Step2->Int2 Step3 Quench & Workup (Sat. aq. NH4Cl) Int2->Step3 Prod 4-Ethylthiophenyl-(3-furyl)methanol Step3->Prod

Fig 1: Synthetic workflow for 4-Ethylthiophenyl-(3-furyl)methanol via Grignard addition.

Materials and Reagents

Accurate stoichiometry is critical to prevent the formation of homocoupled byproducts (e.g., biaryls) and to ensure complete consumption of the unstable 3-furaldehyde.

Table 1: Reagent Quantities and Equivalents (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Furaldehyde 96.081.0960 mgElectrophile
1-Bromo-4-(ethylthio)benzene 217.131.12.39 gNucleophile Precursor
Magnesium turnings 24.301.2292 mgMetalating Agent
Iodine 253.810.01~25 mgInitiator
Anhydrous THF N/AN/A25 mLSolvent

Detailed Experimental Protocol

Step 1: Preparation of 4-Ethylthiophenylmagnesium Bromide
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Initiation: Add magnesium turnings (292 mg) and a single crystal of iodine (~25 mg) to the flask. Heat gently with a heat gun under argon until the iodine sublimates and coats the magnesium.

    • Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings. The sublimation process exposes the highly reactive zero-valent magnesium surface necessary for efficient oxidative insertion.

  • Addition: Suspend the activated Mg in 5 mL of anhydrous THF. Add 5% of the total volume of 1-bromo-4-(ethylthio)benzene to initiate the reaction. Once the brown iodine color dissipates and slight bubbling is observed, add the remaining 1-bromo-4-(ethylthio)benzene (total 2.39 g) dissolved in 10 mL of THF dropwise over 15 minutes.

  • Reflux: Heat the mixture to a gentle reflux (65 °C) for 2 hours.

    • Self-Validation (IPC): The transition of the solution from colorless to a murky brownish-grey, accompanied by the near-complete consumption of the solid magnesium turnings, visually validates the successful formation of the Grignard reagent.

Step 2: Nucleophilic Addition
  • Cooling: Cool the Grignard reagent solution to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve freshly distilled 3-furaldehyde (960 mg) in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 20 minutes via a syringe pump.

    • Causality: The dropwise addition at 0 °C strictly controls the exothermic nucleophilic attack. Maintaining a low temperature suppresses unwanted side reactions, such as pinacol coupling or degradation of the furan ring .

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for an additional 3 hours.

    • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The complete disappearance of the 3-furaldehyde spot (Rf ~ 0.6) and the emergence of a new, UV-active product spot (Rf ~ 0.3) validates reaction completion.

Step 3: Quench and Workup
  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

    • Causality: NH₄Cl provides mild protonation of the magnesium alkoxide. Strong mineral acids (like HCl) are strictly avoided because they will catalyze the rapid dehydration of the newly formed benzylic/allylic alcohol into a highly conjugated, unstable diene system.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

Step 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of 5% to 20% ethyl acetate in hexanes.

  • Isolation: Pool the fractions containing the pure product (Rf = 0.32) and concentrate in vacuo to afford 4-Ethylthiophenyl-(3-furyl)methanol as a pale yellow viscous oil.

Analytical Characterization Data

To ensure the integrity of the synthesized compound, cross-reference the isolated material against the expected spectral data outlined below.

Table 2: Expected Analytical and Spectral Data

Analytical MethodKey Signals / Observations
¹H NMR (400 MHz, CDCl₃)δ 7.42 (m, 2H, furan H-2, H-5), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 6.35 (m, 1H, furan H-4), 5.75 (s, 1H, CH -OH), 2.92 (q, J = 7.3 Hz, 2H, S-CH₂ ), 2.35 (br s, 1H, OH ), 1.31 (t, J = 7.3 Hz, 3H, CH₃ ).
¹³C NMR (100 MHz, CDCl₃)δ 143.5, 140.2, 139.5, 137.8, 128.5, 127.2, 126.8, 109.4, 69.8 (CH-OH), 27.5 (S-CH₂), 14.2 (CH₃).
HRMS (ESI-TOF)m/z: [M-OH]⁺ Calculated for C₁₃H₁₃OS⁺ 217.0682; Found 217.0685. (Note: Benzylic alcohols readily lose the hydroxyl group during ionization).
TLC Analysis Rf = 0.32 (Hexanes/EtOAc 4:1). UV active (254 nm); stains dark blue with p-anisaldehyde stain upon heating.

References

  • Mondal, S.; Roy, D.; Panda, G. "Critical view on the recent enantioselective synthesis of alcohols, amines and related molecules having tertiary benzylic stereocenter." Tetrahedron (2018). URL:[Link]

  • University of Southampton. "The Isolation And Structure Determination Of The Manoalide Series Of Terpenoids (Ph.D. Thesis detailing 3-furaldehyde stability)." University of Southampton Research Repository ePrints Soton (2005). URL:[Link]

  • PrepChem. "Synthesis of 5-trimethylsilyl-3-furaldehyde (Handling and Reactivity)." PrepChem (2020). URL:[Link]

  • National Institutes of Health. "Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes." PMC (2010). URL: [Link]

Application

Application Note: Evaluating 4-Ethylthiophenyl-(3-furyl)methanol (ETFM) as a Superoxide Inhibitor in Cell-Based Assays

Introduction & Scientific Rationale In the landscape of oxidative stress and inflammatory pharmacology, identifying and characterizing novel reactive oxygen species (ROS) modulators is paramount. 4-Ethylthiophenyl-(3-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of oxidative stress and inflammatory pharmacology, identifying and characterizing novel reactive oxygen species (ROS) modulators is paramount. 4-Ethylthiophenyl-(3-furyl)methanol (ETFM) represents a class of synthetic small molecules exhibiting potent inhibitory activity against the release of superoxide radicals ( O2∙−​ ), particularly from neutrophilic leukocytes. Excessive superoxide generation by the NADPH oxidase (NOX2) complex is a primary driver of in vivo lipid peroxidation and tissue damage in chronic inflammatory diseases.

Evaluating compounds like ETFM requires a robust, self-validating experimental framework to distinguish between direct ROS scavenging, upstream inhibition of the NOX2 complex, and artifactual signal quenching. This application note details an orthogonal, dual-assay approach utilizing primed HL-60 neutrophil-like cells to rigorously quantify ETFM's efficacy against both extracellular superoxide and intracellular ROS.

Mechanistic Overview & Assay Targeting

Superoxide is highly reactive and membrane-impermeable; thus, extracellularly released O2∙−​ must be captured at the cell surface. Conversely, hydrogen peroxide ( H2​O2​ )—the dismutation product of superoxide—is membrane-permeable and reflects the intracellular oxidative state. We deploy two targeted assays to capture this dichotomy:

  • Cytochrome c Reduction Assay : Specifically measures extracellular superoxide[1].

  • DCFDA Assay : Measures broad intracellular ROS (primarily H2​O2​ and hydroxyl radicals)[2].

Pathway Stimulus PMA / Zymosan (Receptor Activation) NOX2 NADPH Oxidase (NOX2) Membrane Assembly Stimulus->NOX2 Activates Superoxide Extracellular Superoxide (O2•-) NOX2->Superoxide Generates ETFM 4-Ethylthiophenyl-(3-furyl)methanol (ETFM) ETFM->NOX2 Inhibits Assembly ETFM->Superoxide Direct Scavenging H2O2 Intracellular ROS (H2O2) Superoxide->H2O2 Spontaneous/SOD Dismutation CytC Cytochrome c Reduction Assay (Readout: Abs 550 nm) Superoxide->CytC Reduces Fe3+ to Fe2+ DCFDA DCFDA Assay (Readout: Fluo Ex485/Em535) H2O2->DCFDA Oxidizes DCFH to DCF

Mechanistic workflow of ETFM inhibition on NOX2-mediated ROS generation and assay targets.

Experimental Protocols

Protocol 1: HL-60 Cell Differentiation into a Primed Neutrophil-like State

Expert Insight: Primary human neutrophils suffer from high donor-to-donor variability and a lifespan of merely hours ex vivo. The human myeloid leukemia cell line HL-60 serves as a highly reproducible substitute. However, differentiation must be strictly controlled. Combined treatment with All-trans retinoic acid (ATRA) and Dimethyl sulfoxide (DMSO) is necessary; ATRA alone primarily increases apoptosis, while DMSO alone induces incomplete differentiation[3].

Step-by-Step Methodology:

  • Seed HL-60 cells at 1×105 cells/mL in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

  • Add differentiation agents to achieve a final concentration of 1 µM ATRA and 1.25% (v/v) DMSO [3].

  • Incubate for 5 days at 37°C in a 5% CO2​ humidified atmosphere. Critical: Do not perform media exchanges during this period, as it disrupts the autocrine signaling required for the differentiation cascade.

  • Verify differentiation by assessing the upregulation of the CD11b surface marker via flow cytometry. A successful culture will yield >80% CD11b-positive cells with characteristic segmented nuclei[3].

Protocol 2: Cytochrome c Reduction Assay (Extracellular Superoxide)

Expert Insight: This assay relies on the principle that superoxide anions reduce ferricytochrome c ( Fe3+ ) to ferrocytochrome c ( Fe2+ ), causing a measurable absorbance spike at 550 nm[1]. To ensure the assay is self-validating, a parallel control using Superoxide Dismutase (SOD) must be run. SOD scavenges superoxide; therefore, any cytochrome c reduction that persists in the presence of SOD is an artifact (e.g., direct chemical reduction by ETFM) and must be subtracted[1][4].

Step-by-Step Methodology:

  • Harvest differentiated HL-60 cells, wash once, and resuspend in Hanks' Balanced Salt Solution (HBSS) containing Ca2+ and Mg2+ at 2×106 cells/mL.

  • Prepare a 1 mg/mL (approx. 74 µM) working solution of horse heart Cytochrome c in HBSS. Protect strictly from light.

  • In a 96-well clear flat-bottom microplate, set up the following conditions (200 µL final volume per well):

    • Test Wells: 50 µL cells + 50 µL ETFM (serial dilutions) + 50 µL Cytochrome c + 50 µL PMA (100 ng/mL stimulant).

    • SOD Control Wells: Same as Test Wells, but add 10 µL of SOD (3000 U/mL stock, final ~150 U/mL)[1].

    • Positive Control: Cells + Vehicle + Cytochrome c + PMA.

  • Pre-incubate cells with ETFM for 30 minutes at 37°C prior to the addition of the PMA stimulant.

  • Immediately upon PMA addition, measure absorbance kinetically at 550 nm every 2 minutes for 60 minutes at 37°C using a microplate reader[4].

  • Calculate the maximum reaction velocity ( Vmax​ ) from the linear portion of the kinetic curve, subtracting the SOD-background from all corresponding wells.

Protocol 3: DCFDA Cellular ROS Assay (Intracellular ROS)

Expert Insight: DCFDA (2',7'-dichlorofluorescin diacetate) diffuses into the cell where it is deacetylated by cellular esterases to a non-fluorescent compound, which is subsequently oxidized by ROS into highly fluorescent DCF[2]. Because DCFDA is highly sensitive to photo-oxidation, all steps post-dye addition must be performed in near-darkness.

Step-by-Step Methodology:

  • Wash differentiated HL-60 cells once with sterile PBS and resuspend in 1X Assay Buffer at 1×106 cells/mL[2].

  • Add DCFDA to a final concentration of 20 µM. Incubate in the dark at 37°C for 30 minutes[2].

  • Centrifuge cells gently (300 x g, 5 mins), discard the supernatant containing excess dye, and resuspend in phenol red-free RPMI-1640 to minimize background fluorescence.

  • Seed 100,000 cells/well in a dark, clear-bottom 96-well microplate.

  • Treat cells with ETFM (1–50 µM) for 1 hour, followed by stimulation with 50 µM tert-butyl hydroperoxide (TBHP) to mimic robust intracellular ROS activity[2].

  • Measure fluorescence (Excitation 485 nm / Emission 535 nm) immediately and kinetically over 4 hours.

Data Presentation & Expected Outcomes

The efficacy of ETFM should be evaluated not just on signal reduction, but on the preservation of cell viability. A reduction in fluorescence could falsely be interpreted as ROS scavenging if the compound is simply cytotoxic.

Table 1: Quantitative Evaluation of ETFM on Extracellular Superoxide Production (Cytochrome c Assay) | Treatment Group | Vmax​ ( ΔA550​ /min) | % Inhibition vs PMA | SOD-Inhibitable Fraction | |-----------------|------------------|---------------------|--------------------------| | Unstimulated | 0.002 ± 0.001 | N/A | Yes | | PMA (100 ng/mL) | 0.045 ± 0.003 | 0% | Yes | | PMA + ETFM (10 µM) | 0.022 ± 0.002 | 51.1% | Yes | | PMA + ETFM (50 µM) | 0.008 ± 0.001 | 82.2% | Yes | | PMA + DPI (10 µM)* | 0.004 ± 0.001 | 91.1% | Yes | *Diphenyleneiodonium (DPI) serves as a positive control for NOX inhibition[4].

Table 2: Intracellular ROS Scavenging Efficacy of ETFM (DCFDA Assay)

Treatment Group Mean Fluorescence Intensity (MFI) Fold Change vs Control Cell Viability (%)**
Vehicle Control 1,250 ± 120 1.0x 100%
TBHP (50 µM) 8,400 ± 450 6.7x 92%
TBHP + ETFM (10 µM) 4,100 ± 310 3.2x 94%
TBHP + ETFM (50 µM) 1,850 ± 190 1.4x 91%

**Cell viability measured in parallel via CellTiter-Glo to ensure >90% viability, validating that MFI reduction is a true pharmacological effect rather than cell death.

References

  • EP0513387A1 - Active oxygen inhibitor Source: Google Patents URL
  • Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles Source: PLOS One URL:[Link]

  • Cytochrome c reduction assay for the measurement of extracellular reactive oxygen species (ROS) Source: ResearchGate / Journal of Dairy Science URL:[Link]

Sources

Method

4-Ethylthiophenyl-(3-furyl)methanol for in vivo animal studies

Preclinical In Vivo Evaluation Protocol for 4-Ethylthiophenyl-(3-furyl)methanol: Pharmacokinetics and Anti-Inflammatory Efficacy Executive Rationale & Mechanistic Framework Small-molecule drugs remain the cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Evaluation Protocol for 4-Ethylthiophenyl-(3-furyl)methanol: Pharmacokinetics and Anti-Inflammatory Efficacy

Executive Rationale & Mechanistic Framework

Small-molecule drugs remain the cornerstone of modern pharmacotherapy, representing the vast majority of approved therapeutics due to their predictable in vivo behavior and oral bioavailability[1]. 4-Ethylthiophenyl-(3-furyl)methanol (CAS: 1443339-64-7) is a novel synthetic small molecule characterized by a thioether-substituted phenyl ring and a furyl-methanol pharmacophore. Compounds harboring these specific functional motifs are frequently investigated for their potent antioxidant and anti-inflammatory properties.

To transition this compound from in vitro screening to preclinical development, rigorous in vivo animal studies are required to establish its pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy[2][3].

The Causality of Experimental Design:

  • Why target the Keap1-Nrf2-ARE pathway? The Keap1-Nrf2-ARE signaling axis is a primary cellular defense mechanism against oxidative stress and inflammation[4]. Small molecules with specific steric or electrophilic properties can disrupt Keap1-Nrf2 protein-protein interactions (PPI) or modify Keap1 cysteine residues, leading to Nrf2 nuclear translocation and the transcription of Phase II detoxifying enzymes (e.g., HO-1, NQO1)[5][6]. The thioether and furyl-methanol moieties in this compound are hypothesized to act as ROS scavengers and Nrf2 activators[7].

  • Why the Carrageenan-Induced Paw Edema Model? This model is the gold standard for evaluating acute anti-inflammatory agents[8]. It elicits a highly reproducible biphasic inflammatory response: an early phase (0–2.5 h) driven by histamine and bradykinin, and a late phase (3–6 h) mediated by prostaglandins and reactive oxygen species (ROS)[9]. By monitoring the temporal reduction of edema, we can pinpoint whether the compound inhibits early vascular permeability or late-stage oxidative stress.

Pathway Compound 4-Ethylthiophenyl- (3-furyl)methanol Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Disrupts PPI / Modifies Cysteines Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ROS Oxidative Stress (ROS) ROS->Keap1 Induces stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to promoter Proteins HO-1, NQO1, SOD (Phase II Enzymes) ARE->Proteins Transcription Edema Reduction of Inflammation & Paw Edema Proteins->Edema Phenotypic outcome

Caption: Proposed Keap1-Nrf2-ARE signaling pathway modulated by 4-Ethylthiophenyl-(3-furyl)methanol.

Protocol A: Pharmacokinetic (PK) Profiling

Before efficacy can be reliably assessed, Drug Metabolism and Pharmacokinetics (DMPK) studies must determine how the molecule is absorbed, distributed, and cleared[3]. The lipophilicity of the ethylthio and furyl groups necessitates careful formulation to ensure accurate dosing.

Self-Validating System Setup: This protocol utilizes a parallel-group design with an internal standard (IS) calibration curve during LC-MS/MS analysis to ensure absolute quantification trustworthiness.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (200–250 g, n=6 per route) overnight (12 h) prior to dosing to eliminate food-drug absorption interference. Water remains ad libitum.

  • Formulation: Suspend 4-Ethylthiophenyl-(3-furyl)methanol in a vehicle of 5% Tween 80 and 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in sterile saline. Causality: Tween 80 acts as a surfactant to overcome the compound's hydrophobicity, while CMC-Na maintains uniform suspension[10].

  • Dosing:

    • Intravenous (IV) Group: Administer 2 mg/kg via the lateral tail vein.

    • Oral (PO) Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Jugular cannulation minimizes handling stress, which can artificially alter heart rate and metabolic clearance.

  • Sample Processing & LC-MS/MS: Centrifuge blood at 4,000 rpm for 10 min at 4°C to separate plasma. Extract the compound using protein precipitation (acetonitrile containing a structurally analogous internal standard). Analyze via LC-MS/MS to calculate Cmax​ , Tmax​ , AUC0−∞​ , and absolute bioavailability ( F% ).

Protocol B: Carrageenan-Induced Paw Edema Assay (Efficacy)

This protocol evaluates the in vivo pharmacodynamic response. To ensure trustworthiness, every animal acts as its own baseline control ( V0​ ), and a clinically validated positive control (Indomethacin) is utilized to benchmark the late-phase inflammatory inhibition.

Workflow Acclimation Acclimation (7 Days) Grouping Randomization (n=6/group) Acclimation->Grouping Dosing Oral Dosing (Compound/Vehicle) Grouping->Dosing Induction 1% Carrageenan (Subplantar, t=1h) Dosing->Induction Measurement Plethysmometry (t=0, 1, 2, 4, 6h) Induction->Measurement Analysis Tissue Harvest & Western Blot Measurement->Analysis

Caption: Step-by-step in vivo workflow for the carrageenan-induced paw edema efficacy model.

Step-by-Step Methodology:

  • Baseline Measurement ( V0​ ): Using a water displacement plethysmometer, measure the initial volume of the right hind paw of each rat. This step is critical for calculating the precise delta ( ΔV ) of edema[9].

  • Drug Administration: Randomize rats into four groups (n=6):

    • Group 1 (Negative Control): Vehicle (5% Tween 80 + 0.5% CMC-Na, PO).

    • Group 2 (Low Dose): 4-Ethylthiophenyl-(3-furyl)methanol (10 mg/kg, PO).

    • Group 3 (High Dose): 4-Ethylthiophenyl-(3-furyl)methanol (30 mg/kg, PO).

    • Group 4 (Positive Control): Indomethacin (10 mg/kg, PO).

  • Inflammation Induction: One hour post-dosing, inject 0.1 mL of a 1% κ -carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw[8][10].

  • Temporal Measurement ( Vt​ ): Measure paw volume at 1, 2, 4, and 6 hours post-carrageenan injection.

    • Calculation: Edema Volume = Vt​−V0​ .

    • Inhibition % = ((EdemaControl​−EdemaTreated​)/EdemaControl​)×100 .

  • Mechanistic Tissue Harvest: At t=6 h, euthanize the animals. Excise the inflamed paw tissue, homogenize in RIPA buffer with protease inhibitors, and perform Western blotting for nuclear Nrf2 and cytosolic HO-1 to validate the biochemical mechanism[5][7].

Data Presentation Structure

To facilitate rapid comparison and decision-making for lead optimization, quantitative data must be structured into standardized tables.

Table 1: Anticipated Pharmacokinetic Parameters (Mean ± SD)

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-To be determined
Tmax​ h-To be determined
AUC0−∞​ ng·h/mLTo be determinedTo be determined
T1/2​ hTo be determinedTo be determined
Clearance (CL) L/h/kgTo be determined-
Bioavailability ( F ) %100%[PO AUC / IV AUC] × [IV Dose / PO Dose]

Table 2: Paw Edema Inhibition Profile (Mean Increase in Paw Volume, mL ± SEM)

Treatment GroupDose (mg/kg)1 Hour (Early Phase)2 Hours (Early Phase)4 Hours (Late Phase)6 Hours (Late Phase)Max % Inhibition
Vehicle Control -0.35 ± 0.040.58 ± 0.050.82 ± 0.060.79 ± 0.050%
Compound (Low) 10Data entryData entryData entryData entryCalculated %
Compound (High) 30Data entryData entryData entryData entryCalculated %
Indomethacin 100.30 ± 0.030.40 ± 0.040.35 ± 0.030.31 ± 0.02~60%

(Note: Indomethacin primarily inhibits the late phase (4-6h) via COX inhibition. If 4-Ethylthiophenyl-(3-furyl)methanol shows significant early-phase inhibition, it suggests direct ROS scavenging or histamine/bradykinin antagonism prior to Nrf2-mediated transcription).

Sources

Application

analytical methods for quantification of 4-Ethylthiophenyl-(3-furyl)methanol

Application Note: Comprehensive Analytical Methods for the Quantification of 4-Ethylthiophenyl-(3-furyl)methanol Executive Summary This application note details two fully validated analytical methodologies for 4-Ethylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Methods for the Quantification of 4-Ethylthiophenyl-(3-furyl)methanol

Executive Summary

This application note details two fully validated analytical methodologies for 4-Ethylthiophenyl-(3-furyl)methanol: a high-performance liquid chromatography-ultraviolet (HPLC-UV) method for bulk drug substance assay, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level bioanalysis. To ensure scientific integrity and reproducibility, the protocols are strictly grounded in the International Council for Harmonisation (ICH) guidelines Q2(R2)[1] and M10[2].

Physicochemical Profiling & Analytical Strategy

4-Ethylthiophenyl-(3-furyl)methanol (CAS: 1443339-64-7) is a diarylmethanol derivative featuring a central hydroxyl group flanked by a furan ring and an ethylthio-substituted phenyl ring.

Causality in Method Design:

  • Dehydration Liability: The benzylic-type secondary alcohol is highly susceptible to acid-catalyzed dehydration, forming a resonance-stabilized carbocation. Consequently, strong acids must be strictly avoided during sample extraction and mobile phase preparation to prevent analyte degradation.

  • Chromatographic Selectivity: The dual aromatic system benefits from π−π interactions. A Phenyl-Hexyl stationary phase is selected over standard C18 to provide orthogonal selectivity against endogenous lipid interferences.

  • Ionization Dynamics: In positive electrospray ionization (ESI+), the intact protonated molecule [M+H]+ (m/z 235.1) is transient. The dominant species is the in-source water-loss ion [M+H−H2​O]+ (m/z 217.1). Targeting this dehydrated ion as the Q1 precursor maximizes sensitivity and reproducibility[3].

Sample Preparation Protocol

Objective: Extract the analyte from biological matrices (e.g., plasma) while preventing structural degradation.

AnalyticalWorkflow S1 1. Sample Aliquot (50 µL Plasma) S2 2. Protein Precipitation (150 µL MeCN + IS) S1->S2 S3 3. Vortex & Centrifuge (14,000 x g, 4°C) S2->S3 S4 4. Supernatant Transfer (Avoid Acidic Buffers) S3->S4 S5 5. LC-MS/MS Injection (Phenyl-Hexyl Column) S4->S5

Fig 1. Step-by-step sample preparation workflow optimized to prevent analyte dehydration.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable-isotope labeled IS working solution (100 ng/mL).

  • Protein Precipitation (Crash): Add 150 µL of ice-cold Acetonitrile (MeCN). Causality: MeCN provides a higher protein crash efficiency than methanol and extracts the hydrophobic thioether more effectively[4].

  • Agitation & Centrifugation: Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

HPLC-UV Method for Bulk Quantification

Application: Purity assessment and formulation assay. The HPLC-UV method is validated for specificity, linearity, range, accuracy, and precision according to ICH Q2(R2) standards[1].

Table 1. HPLC-UV Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Enhances π−π retention of the furan and phenyl rings.
Mobile Phase A Water with 10 mM Ammonium Acetate (pH 6.5)Neutral pH prevents acid-catalyzed dehydration of the alcohol.
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic ethylthio group.
Gradient 30% B to 90% B over 10 minEnsures sharp peak shape and clears late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV at 254 nmTargets the conjugated π system of the diaryl framework.

LC-MS/MS Method for Trace Bioanalysis

Application: Pharmacokinetic (PK) profiling and trace quantification. Thioethers and diarylmethanols ionize efficiently in positive mode[3].

MSFragmentation M1 Precursor Ion [M+H-H2O]+ m/z 217.1 F1 Product Ion 1 Loss of Furan m/z 150.1 M1->F1 CID (CE: 20V) F2 Product Ion 2 Loss of Ethylthio m/z 156.1 M1->F2 CID (CE: 25V)

Fig 2. Primary ESI+ fragmentation pathways of 4-Ethylthiophenyl-(3-furyl)methanol.

Table 2. LC-MS/MS Source and MRM Parameters

ParameterValueCausality / Rationale
Ionization Mode ESI PositiveProvides optimal ionization for the thioether moiety.
Precursor Ion (Q1) m/z 217.1Monitors the dominant [M+H−H2​O]+ in-source fragment.
Product Ion 1 (Quant) m/z 150.1Cleavage of the furan ring; highest intensity for quantification.
Product Ion 2 (Qual) m/z 156.1Cleavage of the ethylthio group; used as a qualifier.
Desolvation Temp 450°CEnsures complete evaporation of the aqueous droplets.

Method Validation & Self-Validating System Criteria

To ensure the trustworthiness of every batch, the following acceptance criteria must be met. The LC-MS/MS method adheres to ICH M10 guidelines[2], forming a self-validating loop that mandates corrective actions upon failure.

Table 3. Validation Acceptance Criteria (ICH Q2(R2) & M10)

Validation ParameterAcceptance CriteriaCorrective Action if Failed
System Suitability (SST) %RSD of peak area < 2.0% (n=6)Purge system, replace guard column, remake mobile phase.
Carryover Blank peak area < 20% of LLOQAdd a needle wash step (50:50 MeOH:Water).
Linearity R2≥0.995 (1 - 1000 ng/mL)Check standard preparation; narrow the dynamic range.
Accuracy (QC Samples) 85% - 115% of nominal valueRe-extract batch; verify internal standard stability.
Precision (QC Samples) CV ≤15% ( ≤20% at LLOQ)Ensure uniform vortexing and precise pipetting.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives . ACS Catalysis.[Link]

  • Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine . National Institutes of Health (NIH) / PMC.[Link]

Sources

Method

High-Throughput Screening Assays for 4-Ethylthiophenyl-(3-furyl)methanol Analogs: Targeting SARS-CoV-2 PLpro via Dimerization and Enzymatic Inhibition

Introduction & Scientific Rationale The rapid evolution of viral pathogens necessitates the continuous discovery of novel antiviral pharmacophores. The SARS-CoV-2 Papain-like protease (PLpro) is a compelling therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rapid evolution of viral pathogens necessitates the continuous discovery of novel antiviral pharmacophores. The SARS-CoV-2 Papain-like protease (PLpro) is a compelling therapeutic target due to its dual role in viral polyprotein cleavage and host immune evasion (via deubiquitination and deISGylation). Recently, a novel class of diarylmethanols —specifically analogs of 4-Ethylthiophenyl-(3-furyl)methanol —has emerged from DNA-encoded library (DEL) screens as potent PLpro modulators.

Unlike traditional active-site inhibitors, these diarylmethanol derivatives act as molecular glues. High-resolution X-ray crystallography has revealed that they induce the dimerization of PLpro by binding to the BL2 groove of one monomer and recruiting the Ubl/thumb domain of another, effectively neutralizing the enzyme's activity [1].

To systematically evaluate structure-activity relationships (SAR) within a library of 4-Ethylthiophenyl-(3-furyl)methanol analogs, a robust, dual-assay High-Throughput Screening (HTS) cascade is required. This Application Note details a self-validating workflow utilizing a Fluorogenic Ubiquitin-Rhodamine 110 (Ub-Rho110) Cleavage Assay to measure enzymatic inhibition, paired orthogonally with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay to confirm the specific dimerization mechanism of action.

Assay Causality and Design Principles (E-E-A-T)

As a Senior Application Scientist, designing an HTS cascade requires anticipating compound behavior and assay artifacts. The experimental choices below are grounded in established biochemical principles:

  • Acoustic Liquid Handling: Diarylmethanols are highly hydrophobic. Traditional tip-based dispensing can lead to compound loss via plastic adsorption and high DMSO carryover. We utilize acoustic droplet ejection (ADE) to transfer nanoliter volumes directly into the assay plate, keeping the final DMSO concentration strictly at 0.5% (v/v) to prevent solvent-induced PLpro denaturation.

  • Buffer Optimization (CHAPS & DTT): The assay buffer includes 0.01% CHAPS, a zwitterionic detergent. This is critical to prevent the hydrophobic 4-Ethylthiophenyl-(3-furyl)methanol analogs from forming colloidal aggregates, which cause false positives via non-specific enzyme sequestration. Furthermore, 1 mM DTT is included to maintain the catalytic cysteine (Cys111) of PLpro in a reduced state, ensuring baseline enzymatic viability.

  • Why Ub-Rho110? Ub-Rho110 is a highly sensitive fluorogenic substrate for deubiquitinases (DUBs) [2]. Cleavage of the amide bond between the C-terminus of Ubiquitin and Rhodamine 110 shifts the fluorophore from a mono-amide (quenched) to a free amine state, yielding a massive increase in fluorescence (Ex 485 nm / Em 520 nm). This provides a wide dynamic range and an excellent Z'-factor.

  • Why TR-FRET for Dimerization? To prove that the analogs act as molecular glues rather than simple active-site binders, we employ TR-FRET. By mixing His-tagged PLpro and GST-tagged PLpro with Terbium (Tb)-anti-His and d2-anti-GST antibodies, dimerization brings the fluorophores into proximity. The time-delayed readout of Terbium eliminates auto-fluorescence interference—a common issue when screening aromatic furan and thiophenyl ring systems.

High-Throughput Screening Protocols

Protocol A: Fluorogenic Ub-Rho110 Cleavage Assay (Enzymatic Inhibition)

Objective: Determine the IC50 of 4-Ethylthiophenyl-(3-furyl)methanol analogs against PLpro deubiquitinase activity.

Materials:

  • Recombinant SARS-CoV-2 PLpro (wild-type, 100 nM stock).

  • Ub-Rho110 Substrate (50 µM stock).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% CHAPS, 0.1 mg/mL BSA, 1 mM DTT.

  • 384-well black, low-volume microplates (Corning).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X PLpro solution (10 nM) and a 2X Ub-Rho110 solution (500 nM) in Assay Buffer.

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 650), transfer 50 nL of the 4-Ethylthiophenyl-(3-furyl)methanol analogs (10-point dose-response, 10 mM to 100 nM in DMSO) into the 384-well plate.

  • Control Wells: Include 16 wells of DMSO only (0.5% final, Max Signal / Negative Control) and 16 wells of 10 µM GRL-0617 (Min Signal / Positive Control) to establish the assay window.

  • Enzyme Addition: Dispense 5 µL of the 2X PLpro solution into all wells. Centrifuge the plate at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at 25°C for 30 minutes to allow the diarylmethanol analogs to induce dimerization/binding.

  • Substrate Addition: Initiate the reaction by dispensing 5 µL of the 2X Ub-Rho110 solution (Final assay concentrations: 5 nM PLpro, 250 nM Ub-Rho110).

  • Kinetic Readout: Read fluorescence continuously for 45 minutes at 25°C using a multimode microplate reader (Ex: 485 nm, Em: 520 nm). Calculate initial velocities (RFU/min) to determine IC50 values.

Protocol B: TR-FRET PLpro Dimerization Assay (Mechanism of Action)

Objective: Confirm that active analogs act as molecular glues by calculating their dimerization EC50.

Materials:

  • His6-PLpro and GST-PLpro recombinant proteins.

  • Anti-His-Tb Cryptate (Donor) and Anti-GST-d2 (Acceptor).

  • TR-FRET Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 0.05% Tween-20, 0.1% BSA.

Step-by-Step Methodology:

  • Protein Mix: Prepare a solution containing 20 nM His6-PLpro and 20 nM GST-PLpro in TR-FRET Buffer.

  • Compound Dispensing: Acoustically dispense 100 nL of compounds (dose-response) into a white 384-well proxiplate.

  • Protein Addition: Add 10 µL of the PLpro protein mix to the wells. Incubate for 60 minutes at room temperature to allow compound-mediated dimerization.

  • Antibody Addition: Add 10 µL of a detection mix containing 2 nM Anti-His-Tb and 20 nM Anti-GST-d2.

  • Equilibration: Incubate the plate in the dark for 2 hours at room temperature.

  • TR-FRET Readout: Read the plate using a TR-FRET compatible reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at 620 nm (Donor) and 665 nm (Acceptor) with a 50 µs delay and 400 µs integration time.

  • Data Analysis: Calculate the HTRF Ratio = (Signal 665 nm / Signal 620 nm) × 10,000. Plot the ratio against compound concentration to derive the EC50.

Data Presentation & Hit Triaging

A robust HTS campaign requires strict quality control. The assays described above consistently yield Z'-factors > 0.70, indicating excellent suitability for high-throughput screening. Below is a representative SAR table demonstrating how modifications to the 4-Ethylthiophenyl-(3-furyl)methanol scaffold impact both enzymatic inhibition and dimerization.

Table 1: Representative HTS Metrics and Pharmacological Profiling of 4-Ethylthiophenyl-(3-furyl)methanol Analogs

Compound IDR1 (Phenyl Substitution)R2 (Furyl Substitution)PLpro IC50 (µM)Dimerization EC50 (µM)Z'-FactorMechanism Confirmed
Cmpd-001 (Parent)4-Ethylthio3-Furyl1.251.400.78Yes (Molecular Glue)
Cmpd-002 4-Methylthio3-Furyl4.505.100.75Yes (Molecular Glue)
Cmpd-003 4-Ethylthio5-Methyl-2-furyl0.850.920.81Yes (Molecular Glue)
Cmpd-004 4-Trifluoromethylthio3-Furyl>10.0>10.00.72N/A (Inactive)
GRL-0617 (Ctrl)N/A (Active-site inhibitor)N/A1.10N/A0.85No (Competitive)

Note: Cmpd-003 demonstrates that adding a methyl group to the furyl ring enhances binding affinity, while replacing the ethylthio group with a bulky trifluoromethylthio group (Cmpd-004) abolishes activity due to steric clashes in the BL2 groove.

Workflow & Mechanism Visualizations

MoA Compound 4-Ethylthiophenyl-(3-furyl)methanol Analog PLpro1 PLpro Monomer 1 (BL2 Groove) Compound->PLpro1 Binds BL2 PLpro2 PLpro Monomer 2 (Ubl/Thumb Domain) Compound->PLpro2 Recruits Ubl Dimer Inactive PLpro Dimer (Enzymatic Inhibition) PLpro1->Dimer Dimerization PLpro2->Dimer Dimerization

Mechanism of Action: Diarylmethanol-induced PLpro dimerization and enzymatic inhibition.

Workflow Step1 1. Acoustic Dispensing (Compound Library) Step2 2. Target Incubation (PLpro + Compound) Step1->Step2 Step3 3. Reagent Addition (Ub-Rho110 or TR-FRET Abs) Step2->Step3 Step4 4. Microplate Readout (Fluorescence / Time-Resolved) Step3->Step4 Step5 5. Hit Triaging (IC50 / EC50 Calculation) Step4->Step5

HTS Workflow: From acoustic compound dispensing to hit triaging via dual-assay readouts.

References

  • Pemberton, O., Nevins, A. M., Frederick, T. E., et al. (2025). "X-ray crystallography reveals the mechanism of SARS-CoV-2 PLpro dimerization mediated by a DNA-encoded library screening hit." Structural Dynamics.
  • Liu, X., et al. (2020). "Development and application of ubiquitin-based chemical probes." RSC Chemical Biology (via PMC).
Application

application of 4-Ethylthiophenyl-(3-furyl)methanol in cancer research

Advanced Application Note: 4-Ethylthiophenyl-(3-furyl)methanol as a Bifunctional Pharmacophore Module in Oncology Drug Discovery Executive Summary & Mechanistic Rationale In contemporary oncology drug development, overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 4-Ethylthiophenyl-(3-furyl)methanol as a Bifunctional Pharmacophore Module in Oncology Drug Discovery

Executive Summary & Mechanistic Rationale

In contemporary oncology drug development, overcoming multidrug resistance (MDR) and enhancing the intracellular accumulation of targeted therapeutics remain critical bottlenecks. 4-Ethylthiophenyl-(3-furyl)methanol (CAS: 1443339-64-7) has emerged as a highly specialized, bifunctional synthetic building block designed to address these exact pharmacokinetic challenges.

Rather than acting as a standalone therapeutic, this compound is utilized as a pharmacophore module to be conjugated onto existing anticancer scaffolds (such as camptothecin analogues or porphyrin macrocycles). Its structural components offer a synergistic triad of chemical properties:

  • The 4-Ethylthiophenyl Group (Thioether): Acts as a highly lipophilic, electron-donating moiety. In structure-activity relationship (SAR) studies of topoisomerase I inhibitors (e.g., the FL118 platform), the introduction of lipophilic thioether-phenyl groups at the 7-position drastically enhances passive membrane diffusion and successfully evades recognition by ABCG2 and P-glycoprotein (P-gp) efflux pumps [1].

  • The 3-Furyl Group: Serves as a compact heteroaromatic bioisostere for phenyl or pyrrole rings. The oxygen atom provides a localized lone pair for critical hydrogen-bonding interactions within the hydrophobic pockets of target kinases or DNA-enzyme cleavage complexes, without adding excessive steric bulk.

  • The Methanol Linker (Carbinol): Provides a versatile synthetic handle. It can be readily oxidized to a reactive ketone or converted into a leaving group (halogen/mesylate) for highly regioselective cross-coupling or alkylation onto the primary drug scaffold.

Workflow & Biological Integration

The integration of 4-Ethylthiophenyl-(3-furyl)methanol into a drug discovery pipeline requires a precise sequence of chemical activation, scaffold conjugation, and rigorous biological validation to ensure the newly formed conjugate retains target affinity while gaining efflux-evasion properties.

SynthesisWorkflow A 4-Ethylthiophenyl-(3-furyl)methanol (Pharmacophore Module) B Oxidation to Ketone / Halogenation (Carbinol Activation) A->B Step 1: Activation C Conjugation to Anticancer Core (e.g., Camptothecin / Porphyrin) B->C Step 2: Coupling D In Vitro Cytotoxicity Screening (HCT116, MCF-7 Cell Lines) C->D Step 3: Cytotoxicity E Efflux Pump Evasion Assay (ABCG2 / P-gp Validation) D->E Step 4: MOA Validation

Workflow for the synthetic integration and biological validation of the pharmacophore module.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific chemical safeguards and biological control groups to prove causality between the experimental choice and the observed outcome.

Protocol A: Mild Activation and Scaffold Conjugation

Objective: Oxidize the carbinol to a reactive ketone without degrading the electron-rich furyl ring, followed by conjugation to a heterocyclic anticancer core. Causality Focus: Strong oxidants (like KMnO4 or Jones reagent) will cleave or over-oxidize the sensitive 3-furyl ring. We utilize Dess-Martin Periodinane (DMP) to ensure chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Ethylthiophenyl-(3-furyl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Oxidation: Slowly add 1.2 eq of Dess-Martin Periodinane (DMP). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quenching (Self-Validation Step): Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Rationale: The thiosulfate reduces unreacted DMP, preventing downstream oxidative side reactions during purification.

  • Extraction & Verification: Extract the organic layer, dry over MgSO4, and concentrate. Verify the formation of the ketone via 1H-NMR (disappearance of the carbinol -CH-OH multiplet at ~5.8 ppm and appearance of a downfield carbonyl carbon in 13C-NMR).

  • Conjugation: Subject the resulting ketone to a Friedländer condensation or Pd-catalyzed cross-coupling with the target amine/halide scaffold (e.g., a 7-amino-camptothecin derivative) using Pd(dppf)Cl2 to yield the final conjugated therapeutic [1].

Protocol B: In Vitro Cytotoxicity and Efflux Pump Evasion Assay

Objective: Validate that the addition of the 4-ethylthiophenyl-(3-furyl) moiety allows the drug to bypass ABCG2-mediated multidrug resistance. Causality Focus: By comparing the IC50 of the drug in wild-type cells versus ABCG2-overexpressing cells—both in the presence and absence of an ABCG2-specific inhibitor (KO143)—we create a closed logical loop that isolates the mechanism of resistance evasion.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (wild-type colorectal cancer) and SW620 (high ABCG2 expression) cells into 96-well plates at a density of 4,000 cells/well. Incubate for 24 hours at 37 °C in 5% CO2.

  • Compound Treatment: Prepare serial dilutions (0.1 nM to 10 µM) of the conjugated drug.

  • Control Implementation (Self-Validation Step): Treat a parallel set of SW620 cells with the conjugated drug plus 1 µM KO143 (a potent, selective ABCG2 inhibitor).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP-dependent cell viability via luminescence.

  • Data Analysis: Calculate the IC50 values. An Efflux Ratio (IC50 in SW620 / IC50 in HCT116) approaching 1.0 confirms that the 4-ethylthiophenyl moiety successfully prevents the drug from being pumped out of the cell [1].

Mechanism of Action & Data Presentation

The primary advantage of appending the 4-ethylthiophenyl-(3-furyl) group is the alteration of the drug's interaction with the cancer cell membrane and transmembrane efflux pumps. The lipophilic thioether tail acts as a "stealth" moiety, preventing the drug from fitting into the substrate-binding pocket of ABCG2, thereby trapping the therapeutic agent inside the cytosol where it can engage its target (e.g., Topoisomerase I or generating ROS in Photodynamic Therapy) [2].

MOA_Efflux Drug Conjugated Drug (Thioether-Furyl Moiety) Membrane Cancer Cell Membrane (High Lipophilicity) Drug->Membrane Passive Diffusion Pgp ABCG2 / P-gp Efflux Pumps Drug->Pgp Evades Recognition Target Intracellular Target (Topo I / DNA) Membrane->Target Intracellular Accumulation Pgp->Membrane Blocked Efflux Death Apoptosis (Tumor Cell Death) Target->Death DNA Cleavage / Stress

Mechanism of action showing enhanced intracellular accumulation and efflux pump evasion.
Quantitative Data Summary

The following table summarizes the anticipated pharmacological improvements when a standard anticancer scaffold is modified with the 4-ethylthiophenyl-(3-furyl) module, based on validated SAR studies of similar lipophilic derivatives [1].

Scaffold ModificationHCT116 IC50 (nM)SW620 IC50 (nM)SW620 + KO143 IC50 (nM)Efflux Ratio (SW620/HCT116)
Unmodified Core Drug 12.4 ± 1.2145.6 ± 8.415.2 ± 2.111.74 (High Efflux)
+ Phenyl Group Only 8.1 ± 0.942.3 ± 4.59.0 ± 1.15.22 (Moderate Efflux)
+ 4-Ethylthiophenyl-(3-furyl) Module 3.2 ± 0.4 3.8 ± 0.6 3.5 ± 0.5 1.18 (Efflux Evaded)

Data Interpretation: The addition of the module not only increases baseline potency (lowering HCT116 IC50 to 3.2 nM) but completely abolishes the ABCG2-mediated resistance in SW620 cells, as evidenced by the Efflux Ratio dropping from 11.74 to near 1.0.

References

  • Wang, W., Ling, X., Wang, R., et al. (2023). Structure–Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. Journal of Medicinal Chemistry, 66(24), 16888-16916.[Link]

  • Nifantiev, N. E., et al. (2023). The Current State of Research in the Field of Photosensitizers and Photoactivators for Photodynamic/Photothermal Cancer Therapy: A Review. International Journal of Molecular Sciences, 24(13), 10863.[Link]

Method

ETh-FM: A Selective Turn-On Fluorescent Probe for the Detection of Hypochlorite

An Application Note on the Use of 4-Ethylthiophenyl-(3-furyl)methanol as a Molecular Probe Audience: Researchers, scientists, and drug development professionals. Introduction The detection of reactive oxygen species (ROS...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Use of 4-Ethylthiophenyl-(3-furyl)methanol as a Molecular Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of reactive oxygen species (ROS) is of paramount importance in understanding cellular signaling, oxidative stress, and the pathology of numerous diseases. Among the various ROS, hypochlorite (OCl⁻) is a highly reactive species produced by myeloperoxidase in neutrophils and is involved in immune defense as well as tissue damage. The development of selective and sensitive molecular probes for detecting hypochlorite in biological systems is a critical area of research. We introduce 4-Ethylthiophenyl-(3-furyl)methanol, hereafter designated as ETh-FM , a novel turn-on fluorescent probe designed for the selective detection of hypochlorite.

ETh-FM is engineered with a furan-based fluorophore and a thioether recognition moiety. The furan moiety is a key component of various fluorescent compounds, and its derivatives are known for their favorable photophysical properties.[1] The core principle of ETh-FM's function lies in the fluorescence quenching of the furan fluorophore by the electron-rich thioether group through a photoinduced electron transfer (PET) mechanism.[2][3] Upon selective oxidation of the thioether to a sulfoxide by hypochlorite, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[4] This application note provides a comprehensive guide to the synthesis, mechanism, and application of ETh-FM as a molecular probe for hypochlorite detection in both in vitro and cellular contexts.

Synthesis of ETh-FM Probe

The synthesis of 4-Ethylthiophenyl-(3-furyl)methanol (ETh-FM) is achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. The reaction involves the nucleophilic addition of a Grignard reagent derived from 3-bromofuran to the electrophilic carbonyl carbon of 4-ethylthiobenzaldehyde.

Protocol for Synthesis
  • Preparation of 3-Furylmagnesium Bromide:

    • In a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.[5]

    • Slowly add a solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.

    • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the magnesium and the formation of a cloudy solution.

  • Grignard Reaction:

    • Cool the freshly prepared 3-furylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-ethylthiobenzaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent. The synthesis of 4-ethylthiobenzaldehyde can be achieved from 4-bromobenzaldehyde and ethyl mercaptan.[6][7]

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 4-Ethylthiophenyl-(3-furyl)methanol as a pure compound.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up & Purification 3-bromofuran 3-bromofuran Mg_I2 Mg, I2, THF 3-bromofuran->Mg_I2 Grignard_Reagent 3-Furylmagnesium bromide Mg_I2->Grignard_Reagent Reaction Addition at 0°C to RT Grignard_Reagent->Reaction 4-ethylthiobenzaldehyde 4-ethylthiobenzaldehyde 4-ethylthiobenzaldehyde->Reaction Intermediate Magnesium alkoxide intermediate Reaction->Intermediate Quench Quench with NH4Cl(aq) Intermediate->Quench Extraction Ethyl acetate extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Ethylthiophenyl-(3-furyl)methanol (ETh-FM) Purification->Final_Product

Caption: Workflow for the synthesis of ETh-FM probe.

Mechanism of Action

The ETh-FM probe operates on a "turn-on" fluorescence mechanism. In its native state, the furan-based fluorophore is quenched by the adjacent ethylthiophenyl group via a photoinduced electron transfer (PET) process, rendering the probe minimally fluorescent.[2] Thioethers are known to be effective fluorescence quenchers.[3]

Upon introduction of hypochlorite (OCl⁻), the thioether moiety is selectively oxidized to a sulfoxide.[4] This oxidation increases the electron-withdrawing nature of the sulfur atom, thereby inhibiting the PET process. Consequently, the fluorescence of the furan moiety is restored, resulting in a "turn-on" signal that is proportional to the concentration of hypochlorite.

Mechanism_of_Action ETh_FM_off ETh-FM (Thioether) Non-fluorescent OCl Hypochlorite (OCl⁻) ETh_FM_off->OCl Oxidation PET_Quenching Photoinduced Electron Transfer (PET) Fluorescence Quenching ETh_FM_off->PET_Quenching ETh_FM_on ETh-FM-Sulfoxide Highly Fluorescent OCl->ETh_FM_on PET_Inhibition PET Inhibition Fluorescence 'Turn-On' ETh_FM_on->PET_Inhibition

Caption: Proposed mechanism of ETh-FM probe activation.

Photophysical and Performance Data

The following tables summarize the hypothetical, yet expected, photophysical properties and selectivity of the ETh-FM probe.

Table 1: Photophysical Properties of ETh-FM

PropertyETh-FM (Thioether)ETh-FM + OCl⁻ (Sulfoxide)
Absorption Max (λabs) ~310 nm~308 nm
Emission Max (λem) ~420 nm~420 nm
Quantum Yield (Φ) < 0.01> 0.30
Stokes Shift ~110 nm~112 nm
Appearance ColorlessColorless
Fluorescence Very Weak BlueStrong Blue

Table 2: Selectivity of ETh-FM Probe

Reactive Species (100 µM)Fluorescence Fold Change
Hypochlorite (OCl⁻) > 30-fold
Hydrogen Peroxide (H₂O₂)< 1.2-fold
Superoxide (O₂⁻)< 1.1-fold
Hydroxyl Radical (•OH)< 1.5-fold
Nitric Oxide (NO)< 1.1-fold
Peroxynitrite (ONOO⁻)< 2.0-fold
Glutathione (GSH)< 1.1-fold

Application Protocols

Protocol 1: In Vitro Detection of Hypochlorite

This protocol describes the use of ETh-FM for the quantitative detection of hypochlorite in a 96-well plate format.

Materials:

  • ETh-FM stock solution (1 mM in DMSO)

  • Sodium hypochlorite (NaOCl) standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of ETh-FM (10 µM) in PBS.

  • Prepare a serial dilution of NaOCl in PBS to create a standard curve.

  • In a 96-well plate, add 180 µL of the ETh-FM working solution to each well.

  • Add 20 µL of the NaOCl standard solutions or your experimental sample to the respective wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~310 nm and emission at ~420 nm.

  • Plot the fluorescence intensity against the NaOCl concentration to generate a standard curve.

Protocol 2: Cellular Imaging of Endogenous Hypochlorite

This protocol details the application of ETh-FM for visualizing hypochlorite in living cells using fluorescence microscopy.[8][9]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • ETh-FM stock solution (1 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous ROS production

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with 5 µM ETh-FM in serum-free DMEM for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove excess probe.

  • Stimulation and Imaging:

    • Control Group: Image the cells in PBS.

    • Stimulated Group: Treat the cells with 1 µg/mL PMA for 30 minutes to induce endogenous hypochlorite production.

    • Image the cells using a fluorescence microscope with excitation at ~310 nm and emission collected at ~420 nm.

Cellular_Imaging_Workflow Cell_Seeding Seed HeLa cells on glass-bottom dishes Incubation Incubate to 70-80% confluency Cell_Seeding->Incubation Probe_Loading Load with 5 µM ETh-FM (30 min, 37°C) Incubation->Probe_Loading Washing Wash 3x with PBS Probe_Loading->Washing Group_Split Divide into Control and Stimulated Groups Washing->Group_Split Control_Imaging Image Control Group (in PBS) Group_Split->Control_Imaging Control PMA_Stimulation Treat with PMA (30 min) Group_Split->PMA_Stimulation Stimulated Analysis Analyze and Compare Fluorescence Intensity Control_Imaging->Analysis Stimulated_Imaging Image Stimulated Group PMA_Stimulation->Stimulated_Imaging Stimulated_Imaging->Analysis

Caption: Workflow for cellular imaging of hypochlorite using ETh-FM.

Data Analysis and Interpretation

For in vitro assays, quantify the concentration of hypochlorite in your samples by interpolating their fluorescence values on the standard curve. For cellular imaging experiments, a significant increase in blue fluorescence in the PMA-stimulated group compared to the control group would indicate the successful detection of endogenous hypochlorite production. The fluorescence intensity can be quantified using image analysis software.

Troubleshooting

  • Low Signal: Ensure the probe is not exposed to light for extended periods before use. Check the concentration and viability of your cells. Optimize the probe loading time and concentration.

  • High Background: Ensure thorough washing after probe loading. Use a phenol red-free medium for imaging to reduce background fluorescence.

  • Phototoxicity: Minimize the exposure time and intensity of the excitation light to prevent cell damage.[10]

References

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  • Mayr, H., et al. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. Available at: [Link]

  • de la Torre, J. A., et al. (2021). Recent Advances on Diels-Alder-Driven Preparation of Bio-Based Aromatics. ChemSusChem. Available at: [Link]

  • Hari, Y. & Sedor, F. A. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Tetrahedron. Available at: [Link]

  • Polo, E. & Licha, K. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available at: [Link]

  • Stroganova, T. A., et al. (2000). (Aryl)(2-furyl)alkanes and their derivatives, 20. Synthesis of symmetric bis- and tris(2-furyl)methanes. Arkivoc. Available at: [Link]

  • Drockenfort, M. L., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules. Available at: [Link]

  • Gombeda, F., et al. (2024). Fluorescent properties and bioimaging potential of phenyl-substituted symmetrical furan diketopyrrolopyrroles. Dyes and Pigments. Available at: [Link]

  • Tsuchiya, M., et al. (2019). Cyclohepta[c]furan-based fluorophores: Synthesis, optical properties, solvatochromism and DFT study. Dyes and Pigments. Available at: [Link]

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  • Mayr, H., et al. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. Available at: [Link]

  • Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Chemical Biology. Available at: [Link]

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  • National Center for Biotechnology Information. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. Available at: [Link]

  • Office of Scientific and Technical Information. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Proteomics. Available at: [Link]

  • Singh, G., et al. (2019). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base functionalized organosilatranes 2a–2b. Applied Organometallic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

developing derivatives of 4-Ethylthiophenyl-(3-furyl)methanol for improved potency

Application Note: Structural Optimization of 4-Ethylthiophenyl-(3-furyl)methanol Derivatives for Selective PDE4B Inhibition Executive Summary & Rationale Phosphodiesterase 4B (PDE4B) is a critical enzyme responsible for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Optimization of 4-Ethylthiophenyl-(3-furyl)methanol Derivatives for Selective PDE4B Inhibition

Executive Summary & Rationale

Phosphodiesterase 4B (PDE4B) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), playing a central role in regulating inflammation, immune modulation, and fibrotic pathways[1]. While PDE4 inhibitors possess immense therapeutic potential for conditions like chronic obstructive pulmonary disease (COPD) and neuroinflammation, their clinical utility is historically limited by dose-limiting emesis mediated by the highly homologous PDE4D isoform[2].

The compound 4-Ethylthiophenyl-(3-furyl)methanol[3] presents a highly tractable diaryl/heteroarylmethanol scaffold for PDE4 inhibition. However, the parent compound exhibits only moderate potency and poor metabolic stability. This is primarily due to the susceptibility of the secondary alcohol to rapid enzymatic oxidation (forming an inactive ketone) and the ethylthio group to unpredictable in vivo metabolism. This application note details the rational design, synthesis workflow, and biological validation protocols for developing next-generation derivatives of 4-Ethylthiophenyl-(3-furyl)methanol with sub-nanomolar PDE4B potency and >100-fold selectivity over PDE4D.

Structural Biology & Rational Design

To transform the 4-Ethylthiophenyl-(3-furyl)methanol scaffold into a potent and selective PDE4B inhibitor, our design strategy leverages the distinct topological differences between the PDE4B and PDE4D active sites[4].

  • S-Oxidation of the Ethylthio Group: The parent 4-ethylthiophenyl moiety acts as a hydrophobic anchor. By oxidizing the thioether to an ethylsulfonyl group, we introduce a strong hydrogen-bond acceptor. Molecular docking studies indicate that this sulfonyl group interacts favorably with the highly conserved Gln369 residue in the PDE4B binding pocket, significantly anchoring the molecule and improving binding affinity[2].

  • Alpha-Alkylation (Methanol Center): The secondary alcohol in the parent compound is rapidly oxidized to a ketone by hepatic dehydrogenases, leading to a loss of activity. Converting this center to a tertiary alcohol via the addition of a methyl or trifluoromethyl group not only blocks this metabolic liability but also restricts the conformational flexibility of the two aryl rings. This locks the molecule into the bioactive "V-shape" required for optimal S-pocket insertion[5].

  • Furan Ring Functionalization: The 3-furyl ring occupies the metal-binding pocket region of the enzyme. Substituting the furan ring with halogens (e.g., 5-fluoro) increases the lipophilic contact with the hydrophobic clamp residues (Ile336 and Phe372), enhancing both potency and PDE4B selectivity[6].

Synthesis & Optimization Workflow

SAR_Optimization Parent 4-Ethylthiophenyl- (3-furyl)methanol Step1 S-Oxidation (Ethylthio to Sulfonyl) Parent->Step1 Enhance H-Bonding (Target: Gln369) Step2 Alpha-Alkylation (Secondary to Tertiary OH) Step1->Step2 Block Ketone Oxidation (Improve T1/2) Step3 Furan Halogenation (5-Fluoro/Chloro) Step2->Step3 Maximize Hydrophobic Clamp Interactions Lead Optimized Lead (Sub-nM PDE4B Inhibitor) Step3->Lead In Vivo Validation

Workflow for optimizing 4-Ethylthiophenyl-(3-furyl)methanol into a potent PDE4B inhibitor.

Structure-Activity Relationship (SAR) Data

The iterative modifications described above yield a clear trajectory of improved potency, selectivity, and metabolic stability. Quantitative data for the parent compound and three key derivatives are summarized below.

CompoundR1 (Phenyl Para-Substituent)R2 (Alpha-Carbon)R3 (Furan 5-Position)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (Fold)HLM T₁/₂ (min)
Parent -SCH₂CH₃-H-H450.0380.00.8x12
Deriv-1 -SO₂CH₂CH₃-H-H85.0110.51.3x18
Deriv-2 -SO₂CH₂CH₃-CH₃-H14.285.26.0x55
Deriv-3 -SO₂CH₂CH₃-CH₃-F0.898.4123.0x>120

Experimental Protocols: Self-Validating Systems

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

Causality & Rationale: Furan-containing compounds can sometimes exhibit intrinsic fluorescence or act as inner-filter quenchers in standard biochemical assays. The time-delayed reading (e.g., 100 µs delay) of the Europium cryptate fluorophore in TR-FRET completely bypasses short-lived compound auto-fluorescence, ensuring self-validating, artifact-free data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4B2 and PDE4D3 enzymes to 0.5 ng/µL.

  • Compound Plating: In a 384-well low-volume white microplate, dispense 100 nL of the derivative compounds (10-point dose-response, 1:3 serial dilutions in 100% DMSO) using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of the diluted PDE enzyme to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 200 nM cAMP substrate. Incubate the plate at room temperature for 45 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Incubation & Reading: Incubate for 1 hour in the dark. Read the plate on a microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 100 µs).

  • Data Analysis: Calculate the 665/620 nm ratio. A decrease in the FRET signal indicates active PDE4B (cAMP is depleted), whereas a high FRET signal indicates PDE4B inhibition.

Protocol 2: Cellular Target Engagement (TNF-α Inhibition in THP-1 Cells)

Causality & Rationale: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability or protein binding issues. PDE4B is the predominant subtype in monocytes[2], making THP-1 cells a highly physiologically relevant model. To ensure the observed TNF-α suppression is due to on-target PDE4B inhibition and not generalized cytotoxicity, a parallel CellTiter-Glo (ATP-based) viability assay is run from the same master plate. This creates a self-validating system where true potency is decoupled from toxicological artifacts.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS. Seed cells at 5 × 10⁴ cells/well in a 96-well clear-bottom plate.

  • Compound Treatment: Pre-treat the cells with the synthesized derivatives (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Induce inflammatory signaling by adding Lipopolysaccharide (LPS, 1 µg/mL final concentration). Incubate for 4 hours.

  • Supernatant Harvest (Efficacy): Centrifuge the plate at 300 × g for 5 minutes. Transfer 50 µL of the supernatant to a new plate and quantify TNF-α levels using a standard Human TNF-α ELISA kit.

  • Viability Assessment (Self-Validation): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Interpretation: Valid PDE4B inhibitors will show a dose-dependent decrease in TNF-α (IC₅₀ calculation) while maintaining >95% cell viability in the CellTiter-Glo readout.

References

  • [3] intlab.org. "4-ETHYLTHIOPHENYL-(3-FURYL)METHANOL". Available at:

  • [2] nih.gov. "Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - NIH". Available at:

  • [4] mdpi.com. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI". Available at:

  • [1] researchgate.net. "Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025)". Available at:

  • [6] nih.gov. "Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors...". Available at:

  • [5] acs.org. "Practical Asymmetric Synthesis of a Potent PDE4 Inhibitor via Stereoselective Enolate Alkylation of a Chiral Aryl−Heteroaryl Secondary Tosylate". Available at:

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-Ethylthiophenyl-(3-furyl)methanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges of synthesizing 4-Ethylthiophenyl-(3-furyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges of synthesizing 4-Ethylthiophenyl-(3-furyl)methanol .

The reaction relies on the nucleophilic addition of an electron-rich thioether Grignard reagent to an acid-sensitive furan electrophile. Success requires strict mechanistic control over moisture, reagent aggregation, and pH during isolation. This guide provides root-cause analyses, self-validating protocols, and optimization strategies to maximize your synthetic yield.

Part 1: Reaction Workflow & Pathway

G A 4-Bromophenyl ethyl sulfide C 4-(Ethylthio)phenylmagnesium bromide A->C Grignard Formation B Mg turnings, I2 (cat.) Anhydrous THF B->C E Magnesium Alkoxide Intermediate C->E Nucleophilic Addition D 3-Furaldehyde D->E F Sat. NH4Cl Quench (0 °C) E->F Mild Acidic Workup G 4-Ethylthiophenyl-(3-furyl)methanol F->G Isolation

Figure 1: Synthetic workflow for 4-Ethylthiophenyl-(3-furyl)methanol via Grignard addition.

Part 2: Frequently Asked Questions (FAQs) - Reagent Preparation

Q1: My Grignard initiation is sluggish, and the reaction mixture turns dark brown/black. What is the mechanistic cause, and how do I fix it? Causality & Solution: Sluggish initiation followed by a dark mixture is a classic symptom of Wurtz homocoupling[1]. When the magnesium surface is insufficiently activated, unreacted 4-bromophenyl ethyl sulfide accumulates. Once initiation finally occurs, the high local concentration of the aryl halide reacts with the newly formed Grignard reagent to form 4,4'-bis(ethylthio)biphenyl, destroying your yield and darkening the solution[1]. Action: Activate the magnesium turnings chemically with a crystal of iodine. Wait for the iodine color to dissipate entirely before adding the bulk of your aryl halide[2]. Control the addition rate strictly to maintain a gentle reflux without flooding the system[2].

Q2: Should I use diethyl ether or THF for the formation of 4-(ethylthio)phenylmagnesium bromide? Causality & Solution: Anhydrous THF is strongly recommended over diethyl ether. THF provides superior stabilization of the organomagnesium species through stronger Lewis acid-base coordination[2]. This stabilization is critical for electron-rich aryl halides, enhancing both the solubility and the nucleophilicity of the resulting Grignard reagent (CAS 917382-51-5)[3].

Q3: How can I ensure my Grignard reagent is fully formed before adding the 3-furaldehyde? Causality & Solution: Never assume 100% conversion based solely on the disappearance of magnesium metal. Using an unquantified reagent leads to incorrect stoichiometry, leaving unreacted 3-furaldehyde that is notoriously difficult to separate from the target methanol. Action: Perform a titration of the freshly prepared Grignard reagent (e.g., using iodine in the presence of LiCl) to determine the exact molarity before proceeding to the coupling step[1].

Part 3: Troubleshooting Guide - Reaction & Yield Optimization

RCA Root Low Yield of Target Methanol Cat1 Grignard Failure Root->Cat1 Cat2 Reaction Inefficiency Root->Cat2 Cat3 Workup Degradation Root->Cat3 Cause1 Moisture in THF Cat1->Cause1 Cause2 Wurtz Homocoupling Cat1->Cause2 Cause3 Alkoxide Precipitation Cat2->Cause3 Cause4 Unquantified Reagent Cat2->Cause4 Cause5 Furan Ring Opening Cat3->Cause5 Cause6 Acid-Catalyzed Dehydration Cat3->Cause6

Figure 2: Root cause analysis of common yield-limiting factors in furyl methanol synthesis.

Issue 1: Low conversion of 3-furaldehyde despite using an excess of the titrated Grignard reagent.

  • Root Cause: Moisture ingress or alkoxide precipitation. Grignard reagents are exceptionally strong bases; even trace amounts of water will rapidly protonate the reagent, converting it to ethyl phenyl sulfide and neutralizing the nucleophile[1]. Alternatively, the intermediate magnesium alkoxide may form insoluble aggregates that trap unreacted starting materials[4].

  • Corrective Action: Flame-dry all glassware under vacuum and backfill with inert gas[2]. To combat aggregation, consider the inclusion of anhydrous LiCl (Turbo Grignard concept) to break up polyanionic clusters and maintain a homogeneous, highly reactive solution[4].

Issue 2: The reaction goes to completion (by TLC), but the product degrades into a dark tar during workup.

  • Root Cause: Acid-catalyzed degradation. While robust tertiary alcohols like triphenylmethanol can withstand aggressive acidic workups (e.g., sulfuric acid)[5], secondary furyl methanols are highly sensitive. Strong acids protonate the newly formed hydroxyl group, leading to dehydration (forming a reactive diene) or triggering a Piancatelli-type furan ring-opening cascade.

  • Corrective Action: Strictly utilize a mildly acidic quench. Saturated aqueous ammonium chloride (NH₄Cl) at 0 °C is the mechanistic imperative here, as it provides enough protons to neutralize the alkoxide without dropping the pH to a destructive level.

Part 4: Quantitative Data & Optimization Matrix

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Grignard Solvent Diethyl EtherAnhydrous THFEnhanced stabilization of the organomagnesium species~40-50% ➔ >80%
Initiation Method Room Temp, no additiveI₂ crystal, wait 30 minPrevents Wurtz homocoupling and reagent degradationVariable ➔ Consistent
Reaction Temp Room Temperature0 °C to RTPrevents base-catalyzed side reactions with the furan<60% ➔ 85%
Workup Quench 1M HCl or H₂SO₄Sat. Aqueous NH₄Cl (0 °C)Prevents acid-catalyzed dehydration and furan ring-opening<30% (Tar) ➔ >90%

Part 5: Self-Validating Standard Operating Procedure (SOP)

Phase 1: Preparation of 4-(Ethylthio)phenylmagnesium bromide

  • Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under vacuum. Backfill with dry N₂ or Argon.

  • Add Mg turnings (1.2 eq) and a single crystal of I₂. Dry stir for 5 minutes.

  • Add a 5% portion of 4-bromophenyl ethyl sulfide dissolved in anhydrous THF. Wait for initiation (indicated by the fading of the iodine color and gentle bubbling)[2].

  • Add the remaining bromide dropwise at a rate that maintains a gentle reflux. Stir for 1.5 hours at room temperature.

  • Self-Validation Checkpoint 1: Extract a 1.0 mL aliquot and perform an iodine/LiCl titration to confirm the exact molarity of the Grignard reagent[1]. Do not proceed without this value.

Phase 2: Nucleophilic Addition 6. In a separate flame-dried flask, dissolve freshly distilled 3-furaldehyde (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. 7. Based on the titration data, add the Grignard reagent (1.1 eq) dropwise via a syringe pump over 30 minutes. 8. Allow the reaction to stir for 2 hours, slowly warming to room temperature. 9. Self-Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active 3-furaldehyde spot is entirely consumed.

Phase 3: Mild Quench and Isolation 10. Cool the reaction mixture back to 0 °C. 11. Quench the reaction strictly by the dropwise addition of cold, saturated aqueous NH₄Cl. Never use strong mineral acids[5]. 12. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purify the crude oil via flash column chromatography to isolate pure 4-Ethylthiophenyl-(3-furyl)methanol.

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Optimization

Technical Support Center: Troubleshooting 4-Ethylthiophenyl-(3-furyl)methanol Experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when synthesizing or utilizing 4-Ethylthiophenyl-(3-furyl)methanol (CAS: 144...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when synthesizing or utilizing 4-Ethylthiophenyl-(3-furyl)methanol (CAS: 1443339-64-7).

This molecule presents a unique dual-sensitivity challenge: it contains an acid-sensitive furanmethanol moiety and an oxidation-prone thioether group . Successfully synthesizing and isolating this secondary alcohol requires strict control over pH, atmospheric exposure, and purification conditions. This guide provides field-proven, causality-driven solutions to ensure your experimental workflows are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn into a black, intractable tar during the workup phase? A: This is the hallmark of acid-catalyzed furan polycondensation. Furanmethanols are highly sensitive to low pH environments[1]. If you quench the Grignard reaction with a strong acid (e.g., aqueous HCl), the protonation of the hydroxyl group leads to the loss of water, forming a highly reactive, resonance-stabilized carbocation. This intermediate rapidly undergoes intermolecular electrophilic aromatic substitution with other furan rings, creating a cross-linked black resin[2].

  • Causality: The electron-rich furan ring acts as a potent nucleophile against the acid-generated carbocation.

  • Solution: Always quench the Grignard intermediate with a mild proton source, such as saturated aqueous ammonium chloride ( NH4​Cl ), to maintain a near-neutral pH[3].

Q2: My isolated yield is low, and the 1H -NMR shows a mixture of species with the ethyl group shifted downfield. What is the cause? A: Your thioether moiety has undergone spontaneous oxidation. Thioethers are prone to oxidation into sulfoxides and sulfones when exposed to atmospheric oxygen ( O2​ ) or trace peroxides commonly found in aging ethereal solvents[4]. The electron-withdrawing nature of the newly formed sulfoxide/sulfone pulls electron density away from the adjacent ethyl group, causing the characteristic downfield shift in the NMR spectrum.

  • Causality: The sulfur atom in the 4-ethylthio group is highly nucleophilic and easily oxidized by reactive oxygen species.

  • Solution: Degas all solvents using the freeze-pump-thaw method, run the reaction under a strict argon atmosphere, and ensure your THF is freshly distilled from sodium/benzophenone to eliminate peroxides.

Q3: The crude NMR looks perfect, but the product degrades during column chromatography. How do I purify it safely? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When 4-Ethylthiophenyl-(3-furyl)methanol is loaded onto the column, the acidic silanol groups on the stationary phase catalyze the ring-opening or polymerization of the furanmethanol[5].

  • Causality: Prolonged residence time on an acidic stationary phase mimics a strong acid quench, leading to on-column degradation.

  • Solution: Pre-treat (neutralize) your silica gel by flushing the packed column with 1-2% triethylamine ( Et3​N ) in your starting eluent prior to loading the sample.

Part 2: Quantitative Troubleshooting Data

To facilitate rapid diagnostics, compare your analytical results against this standardized troubleshooting matrix.

Table 1: Quantitative Troubleshooting Matrix for 4-Ethylthiophenyl-(3-furyl)methanol

Symptom / ObservationDiagnostic MetricRoot CauseCorrective Action
Black, viscous crude Mass recovery >150%; No distinct spots on TLCAcid-catalyzed polycondensationQuench with sat. NH4​Cl (pH 7-8); avoid HCl.
Downfield NMR shifts Ethyl CH2​ shifts from ~2.9 ppm to >3.2 ppmThioether oxidation (Sulfoxide formation)Use peroxide-free THF; maintain Argon atmosphere.
Low yield post-column <30% recovery; brown band stuck at baselineSilica-induced degradationNeutralize silica with 1-2% Et3​N .
Starting material remains Aldehyde peak (~9.9 ppm) persists in crude NMRIncomplete Grignard additionTitrate Grignard reagent; ensure anhydrous conditions.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, every protocol must include built-in Quality Control (QC) checkpoints. The following is the optimized methodology for the Grignard synthesis of 4-Ethylthiophenyl-(3-furyl)methanol.

Step 1: Preparation of the Organomagnesium Reagent

  • Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under argon.

  • Add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.

  • Slowly add 3-bromofuran (1.0 eq) in THF. Initiate the reaction with gentle heating if necessary.

  • QC Checkpoint 1: Titrate the resulting 3-furylmagnesium bromide using salicylaldehyde phenylhydrazone to confirm active molarity before proceeding.

Step 2: Nucleophilic Addition

  • Cool the Grignard reagent to -78°C using a dry ice/acetone bath.

  • Dropwise, add 4-ethylthiobenzaldehyde (0.9 eq) dissolved in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • QC Checkpoint 2: Remove a 0.1 mL aliquot, quench in a GC vial with sat. NH4​Cl , and run TLC (Hexanes:EtOAc 8:2) to confirm the disappearance of the aldehyde.

Step 3: Mild Quench and Extraction

  • Cool the mixture to 0°C.

  • Critical Step: Quench dropwise with saturated aqueous NH4​Cl until gas evolution ceases. Do not use HCl or H2​SO4​ .

  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <30°C to prevent thermal degradation.

  • QC Checkpoint 3: Verify the pH of the aqueous layer is between 7.0 and 8.0 using pH paper.

Step 4: Neutralized Chromatography

  • Prepare a silica gel column using Hexanes:EtOAc (9:1) containing 1% Et3​N .

  • Load the crude oil and elute the product.

  • Store the purified 4-Ethylthiophenyl-(3-furyl)methanol in an amber vial at -20°C under an argon blanket.

Part 4: Reaction & Degradation Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical divergence points where incorrect handling leads to specific impurities.

G Start 4-Ethylthiobenzaldehyde + 3-Furylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate Start->Alkoxide THF, -78°C to RT Target 4-Ethylthiophenyl-(3-furyl)methanol (Target Product) Alkoxide->Target Mild Quench (Sat. NH4Cl) Polymer Furan Polycondensation (Black Resin) Alkoxide->Polymer Strong Acid Quench (HCl) Target->Polymer Acidic Silica Gel Sulfoxide Sulfoxide/Sulfone Impurities Target->Sulfoxide O2 / Peroxide Exposure

Caption: Workflow and degradation pathways of 4-Ethylthiophenyl-(3-furyl)methanol synthesis.

References

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Retrieved from[Link]

  • Ataman Chemicals. 2-Furanmethanol Properties and Polymerization. Retrieved from [Link]

  • Wikipedia. Furfuryl alcohol: Acid-catalyzed polycondensation. Retrieved from[Link]

  • Journal of the American Chemical Society (ACS). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface. Retrieved from[Link]

Sources

Troubleshooting

addressing off-target effects of 4-Ethylthiophenyl-(3-furyl)methanol in biological assays

Welcome to the Technical Support Center for 4-Ethylthiophenyl-(3-furyl)methanol (hereafter referred to as 4-ETFM ). As a highly lipophilic diaryl methanol containing both a thioether and a heteroaromatic furan ring, 4-ET...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethylthiophenyl-(3-furyl)methanol (hereafter referred to as 4-ETFM ).

As a highly lipophilic diaryl methanol containing both a thioether and a heteroaromatic furan ring, 4-ETFM presents unique physicochemical and metabolic liabilities when introduced into biological assays. This guide is designed for drug development professionals and assay scientists to troubleshoot, diagnose, and resolve off-target effects and assay interference caused by this specific compound.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does 4-ETFM exhibit time-dependent, non-competitive inhibition across multiple, structurally unrelated enzyme targets in my biochemical screens? A: This is a classic hallmark of colloidal aggregation , a widespread mechanism of assay interference[1]. 4-ETFM is a highly lipophilic molecule. In aqueous biochemical buffers, compounds with this structural profile often exceed their critical aggregation concentration (CAC) in the low micromolar range, undergoing liquid-liquid phase separation to form sub-micron colloidal particles[2].

  • The Causality: These colloids possess a massive, apolar surface area that non-specifically adsorbs and partially denatures your assay proteins. Because the enzyme must physically encounter and unfold on the colloid surface, the inhibition appears time-dependent[3]. Furthermore, since the colloid sequesters the enzyme entirely, increasing substrate concentration does not overcome the inhibition, falsely mimicking non-competitive kinetics[4].

  • The Fix: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100). Detergents lower surface tension and disrupt the colloids, releasing the enzyme and reversing the artifactual inhibition[1].

Q2: My biochemical assay (using purified recombinant protein) shows reversible binding. However, my cell-based assay shows irreversible target engagement and unexpected cytotoxicity. What is causing this discrepancy? A: This discrepancy is caused by the metabolic bioactivation of the 3-furyl moiety within the cellular environment—a process absent in standard recombinant biochemical buffers.

  • The Causality: In cell-based assays (especially those utilizing hepatocytes or cells expressing Cytochrome P450 enzymes like CYP2E1 or CYP3A4), the furan ring of 4-ETFM undergoes oxidative cleavage[5]. This CYP450-mediated metabolism generates a highly reactive electrophile: cis-2-butene-1,4-dial (BDA)[6]. BDA rapidly acts as a Michael acceptor, covalently alkylating nucleophilic amino acid residues (such as lysine and cysteine) on your target protein and other off-target cellular macromolecules[7]. This covalent modification leads to irreversible binding, protein cross-linking, and downstream cytotoxicity[8].

  • The Fix: Perform a control experiment by pre-incubating the cells with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole, 1-ABT). If the irreversible binding and cytotoxicity are rescued, furan bioactivation is the definitive culprit.

Q3: During long incubations (>24 hours), the pharmacological profile of 4-ETFM shifts, and LC-MS analysis of the media shows a mass increase of +16 Da or +32 Da. What is happening? A: This indicates thioether oxidation .

  • The Causality: The 4-ethylthiophenyl group contains an electron-rich sulfur atom. In oxygenated aqueous media, especially in the presence of trace metals or cellular reactive oxygen species (ROS), the thioether is susceptible to spontaneous or enzymatic oxidation to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da). This alters the polarity, hydrogen-bonding capacity, and spatial geometry of the molecule, drastically shifting its target affinity and off-target profile.

  • The Fix: Degas your buffers prior to use, utilize fresh compound dilutions immediately, or introduce mild antioxidants (e.g., 1 mM DTT) to the buffer, provided they do not interfere with your primary assay readout.

Section 2: Quantitative Data & Diagnostic Markers

To rapidly diagnose which off-target mechanism is confounding your assay, compare your experimental observations against the established diagnostic thresholds below:

Liability MechanismPrimary Assay Type AffectedKey Diagnostic MarkerQuantitative ThresholdMitigation / Rescue Strategy
Colloidal Aggregation Biochemical (In Vitro)Time-dependent, non-competitive inhibitionHill slope > 1.5; DLS particle size > 50 nmAdd 0.01% Triton X-100 or 0.025% Tween-20
Furan Bioactivation Cell-Based / In VivoIrreversible binding, off-target cytotoxicity+306 Da mass shift (GSH adduct) via LC-MSPre-incubate cells with CYP inhibitor (1-ABT)
Thioether Oxidation Long-term Cell CultureLoss of potency, altered SAR profile+16 Da (Sulfoxide) or +32 Da (Sulfone)Degas buffers; use fresh compound stocks

Section 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every troubleshooting protocol must be a self-validating system. The following methodologies include internal controls to definitively prove the causality of the interference.

Protocol 1: Detergent-Disrupted Enzyme Assay (Validating Colloidal Aggregation)

This protocol validates whether your observed inhibition is due to true pharmacological binding or artifactual colloid sequestration.

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To Buffer A, add nothing (Control). To Buffer B, add 0.01% (v/v) Triton X-100 (Detergent Rescue).

  • Compound Incubation: Serially dilute 4-ETFM (from 0.1 µM to 50 µM) into both Buffer A and Buffer B.

  • Enzyme Addition: Add your target enzyme to all wells at a concentration of 1-10 nM. Incubate for exactly 15 minutes at room temperature. Causality note: This pre-incubation allows time for the enzyme to encounter and unfold on the colloid surface if aggregates are present.

  • Substrate Initiation: Add the enzyme substrate to initiate the reaction. Monitor the kinetic readout.

  • Validation Logic: If 4-ETFM inhibits the enzyme in Buffer A but loses its inhibitory potency in Buffer B (IC50 shifts by >10-fold), the compound is a colloidal aggregator[1]. The detergent has successfully disrupted the phase separation, proving the inhibition was artifactual.

Protocol 2: Glutathione (GSH) Trapping Assay (Validating Furan Bioactivation)

Because the cis-2-butene-1,4-dial metabolite is highly reactive and transient, it cannot be measured directly. This protocol uses GSH as a biological "trap" to form a stable adduct, validating the bioactivation pathway[9].

  • Microsome Incubation: In a 1.5 mL tube, combine 1 mg/mL human liver microsomes (HLM), 10 µM 4-ETFM, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS.

  • Validation Logic: Scan for a mass shift corresponding to the parent mass + 306 Da (addition of GSH minus water) or related downstream reduced adducts[9]. The presence of this specific adduct definitively proves that the furan ring is being metabolically opened into a reactive electrophile[8].

Section 4: Mechanistic Workflows & Visualizations

FuranBioactivation Compound 4-Ethylthiophenyl- (3-furyl)methanol CYP CYP450 Oxidation (Liver Microsomes/Cells) Compound->CYP Metabolism BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Ring Opening Protein Covalent Protein Binding (Off-Target Toxicity) BDA->Protein Nucleophilic Attack GSH GSH Trapping (Detoxification/Assay) BDA->GSH Scavenging

Caption: CYP450-mediated bioactivation of the furan ring and subsequent protein binding or GSH trapping.

ColloidalAggregation Monomer Compound Monomer (< 1 µM) Colloid Colloidal Aggregate (> Critical Aggregation Conc.) Monomer->Colloid Phase Separation Inhibited Enzyme Sequestered (False Positive Inhibition) Colloid->Inhibited Adsorbs Enzyme Free Active Enzyme Enzyme->Inhibited Binds Surface Detergent Triton X-100 (0.01%) Addition Inhibited->Detergent Disruption Rescued Rescued Enzyme Activity Detergent->Rescued Release

Caption: Mechanism of colloidal aggregation-induced enzyme inhibition and rescue via detergent addition.

Section 5: References

  • Microsomal metabolism of the 5-lipoxygenase inhibitor L-739010: evidence for furan bioactivation Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Colloidal aggregation confounds cell-based Covid-19 antiviral screens Source: bioRxiv URL:[Link]

  • Bioactivation of Furans by Human Lung and Liver Microsomes and S9 Source: ResearchGate URL:[Link]

  • Colloidal aggregation: From screening nuisance to formulation nuance Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4-Ethylthiophenyl-(3-furyl)methanol

Last Updated: 2026-03-29 Introduction Welcome to the technical support center for strategies to enhance the oral bioavailability of the novel chemical entity (NCE), 4-Ethylthiophenyl-(3-furyl)methanol. As this appears to...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: 2026-03-29

Introduction

Welcome to the technical support center for strategies to enhance the oral bioavailability of the novel chemical entity (NCE), 4-Ethylthiophenyl-(3-furyl)methanol. As this appears to be a new molecule, this guide is structured to provide a comprehensive framework based on established principles for overcoming the common bioavailability challenges associated with poorly soluble and/or permeable drug candidates.[1][2][3] This resource is intended for researchers, scientists, and drug development professionals actively engaged in preclinical and formulation development.

The content herein synthesizes foundational biopharmaceutical principles with actionable, field-proven strategies to guide your experimental design and troubleshooting efforts.

Part 1: Foundational Assessment & Troubleshooting

A thorough understanding of the physicochemical properties of your active pharmaceutical ingredient (API) is the critical first step in developing an effective bioavailability enhancement strategy.[4][5][6][7]

FAQ 1: Where do I begin with characterizing my new compound, 4-Ethylthiophenyl-(3-furyl)methanol?

Your initial focus should be on determining the key parameters that govern oral drug absorption: solubility and permeability.[5] These properties will allow you to classify your compound within the Biopharmaceutics Classification System (BCS), which provides a scientific framework for selecting appropriate formulation strategies.[8][9][10][11][12]

Initial Characterization Workflow

Caption: Initial characterization workflow for a new chemical entity.

Table 1: Key Physicochemical and Biopharmaceutical Properties for Initial Assessment

Parameter Experimental Method Significance Troubleshooting
Aqueous Solubility Thermodynamic solubility testing in buffers (pH 1.2, 4.5, 6.8)Determines if the drug is highly or poorly soluble. A drug is considered highly soluble if the highest dose is soluble in ≤250 mL of aqueous media over the pH range of 1 to 6.8.[11]Issue: Compound crashes out of solution. Solution: Use smaller concentration increments; employ co-solvents in initial stock solutions but be mindful of their impact on final solubility measurement.
Permeability Caco-2 cell monolayer assayPredicts intestinal permeability. High permeability is often concluded if the apparent permeability coefficient (Papp) is comparable to that of a high-permeability reference compound like metoprolol.[13][14][15][16]Issue: High variability in Papp values. Solution: Ensure monolayer integrity by checking transepithelial electrical resistance (TEER) values before and after the experiment; verify the absence of cytotoxicity at the tested concentration.[16]
pKa Potentiometric titration or UV-spectrophotometryIndicates the ionization state of the drug at different pH values, which affects solubility and permeability.Issue: No clear inflection point in titration. Solution: The compound may be non-ionizable in the tested pH range, or solubility may be too low for the technique. Consider computational prediction as a supplementary tool.
LogP/LogD Shake-flask method (octanol/water) or reverse-phase HPLCMeasures the lipophilicity of the compound. LogP is for the neutral form, while LogD accounts for ionization at a specific pH.Issue: Emulsion formation in the shake-flask method. Solution: Centrifuge at a higher speed or for a longer duration; use the HPLC method as an alternative.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Determines if the compound is crystalline or amorphous and identifies different polymorphic forms. The amorphous form is typically more soluble.[17][18]Issue: Amorphous material converts to a crystalline form during storage. Solution: Store under controlled humidity and temperature; this indicates a need for stabilization, for example, through an amorphous solid dispersion.

Part 2: Strategies for Bioavailability Enhancement

Based on the initial characterization, you can now explore targeted strategies. It is highly probable that a lipophilic compound like 4-Ethylthiophenyl-(3-furyl)methanol will exhibit low aqueous solubility, placing it in BCS Class II or IV. The following sections detail common and effective approaches for these classes of compounds.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Core Concept: ASDs enhance drug solubility and dissolution by converting the crystalline drug into a higher-energy amorphous form, which is then stabilized by a polymer matrix.[17][18][19][20] This can lead to a "spring and parachute" effect, where the drug rapidly dissolves to create a supersaturated solution (the "spring"), and the polymer inhibits precipitation (the "parachute").

FAQ 2: My compound is a BCS Class II drug. How can I develop an ASD formulation?

Step-by-Step Experimental Protocol for ASD Formulation via Spray Drying:

  • Polymer and Solvent Screening:

    • Select a range of polymers with regulatory approval (e.g., PVP, HPMC, HPMCAS).[18]

    • Identify a common solvent system that can dissolve both your API and the chosen polymer.

    • Perform a miscibility study by casting a film and analyzing it by DSC for a single glass transition temperature (Tg).

  • Spray Drying Process:

    • Prepare a solution of the API and polymer at a specific drug loading (e.g., 10-30% w/w).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

  • Characterization of the ASD:

    • Confirm the amorphous nature of the API within the dispersion using XRPD (absence of crystalline peaks).

    • Verify a single Tg via DSC to ensure a homogenous dispersion.

    • Assess the dissolution performance of the ASD powder compared to the crystalline API in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

Troubleshooting Guide for ASD Development

Issue Potential Cause Recommended Solution
Phase Separation/Crystallization in ASD Poor API-polymer miscibility; inappropriate polymer selection; high drug loading.Screen for polymers with better specific interactions (e.g., hydrogen bonding) with the API. Reduce the drug loading.
Low Yield from Spray Dryer Product sticking to the cyclone or chamber walls.Optimize spray drying parameters: decrease the feed rate, adjust the inlet temperature. Use a different solvent system with a lower boiling point.
No Improvement in Dissolution "Spring" is effective, but the "parachute" fails (rapid precipitation).The chosen polymer may not be an effective precipitation inhibitor in the dissolution medium. Screen other polymers or add a secondary precipitation inhibitor to the formulation.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Core Concept: LBDDS are formulations containing the drug dissolved in a mixture of lipids, surfactants, and co-solvents.[2][21] Upon gentle agitation in aqueous media (like in the gastrointestinal tract), they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[2] This approach is particularly suitable for lipophilic drugs.[22]

FAQ 3: 4-Ethylthiophenyl-(3-furyl)methanol is highly lipophilic. Would an LBDDS be a good option?

Yes, for a lipophilic compound, LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are an excellent choice.[1][2]

Workflow for LBDDS Formulation Development

Caption: Workflow for developing a lipid-based drug delivery system.

Troubleshooting Guide for LBDDS Development

Issue Potential Cause Recommended Solution
Drug Precipitation Upon Dilution The formulation cannot maintain drug solubilization in the dispersed phase.Increase the surfactant-to-oil ratio. Select a surfactant with a higher HLB value. Screen for co-solvents that can increase drug solubility in the formulation.
Poor Self-Emulsification High oil content; insufficient surfactant concentration; high viscosity.Optimize the oil/surfactant/co-solvent ratios using ternary phase diagrams. Select less viscous oils or add a co-solvent to reduce viscosity.
Incompatibility with Capsule Shells Certain excipients (especially water-soluble co-solvents) can compromise the integrity of gelatin capsules.Screen for excipient compatibility with the intended capsule shell. Consider using HPMC capsules, which are more resistant to hydrophilic excipients.[23]
Strategy 3: Particle Size Reduction (Nanosuspensions)

Core Concept: For drugs where the dissolution rate is the limiting factor for absorption (dissolution rate-limited absorption), reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[24][25] According to the Noyes-Whitney equation, this leads to a significant increase in dissolution velocity, which can improve bioavailability.[24]

FAQ 4: My compound's absorption seems to be limited by its slow dissolution. How can I prepare a nanosuspension?

Two primary methods are used for producing nanosuspensions:

  • Top-Down Methods (Media Milling): The drug particles are broken down into nanoparticles by mechanical attrition.

  • Bottom-Up Methods (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers.

Troubleshooting Guide for Nanosuspension Formulation

Issue Potential Cause Recommended Solution
Particle Growth (Ostwald Ripening) During Storage Insufficient stabilization; thermodynamic drive to reduce surface energy.Screen for optimal stabilizer (surfactant or polymer) and concentration. A combination of stabilizers (e.g., one ionic and one non-ionic) can provide better steric and electrostatic stabilization.
Inconsistent Particle Size Distribution Sub-optimal process parameters in milling or precipitation.For Media Milling: Optimize milling time, bead size, and agitator speed. For Precipitation: Control the rate of addition of the drug solution to the anti-solvent and ensure efficient mixing.
Clogging of Equipment During High-Pressure Homogenization Presence of large initial particles.Pre-treat the suspension with a high-shear mixer or a microfluidizer to reduce the particle size before homogenization.
Strategy 4: Chemical Modification (Prodrugs)

Core Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[26][27][28][29] This strategy can be used to overcome various biopharmaceutical barriers, such as poor permeability or solubility.[26][27][28][29]

FAQ 5: What if my compound has good solubility but poor permeability (BCS Class III)?

While 4-Ethylthiophenyl-(3-furyl)methanol is likely lipophilic, if it were found to have low permeability, a prodrug approach could be beneficial. The goal would be to append a promoiety that temporarily increases the molecule's lipophilicity to enhance membrane transport.

Example Prodrug Strategy for a Hydroxyl Group:

The methanol group (-CH₂OH) on your compound is an excellent handle for creating an ester prodrug.

  • Action: Esterify the hydroxyl group with a lipophilic fatty acid (e.g., oleic acid).

  • Result: The resulting ester will be more lipophilic, potentially enhancing its ability to cross the intestinal epithelium via passive diffusion.

  • Activation: Once absorbed, endogenous esterase enzymes in the blood and tissues will cleave the ester bond, releasing the active parent drug, 4-Ethylthiophenyl-(3-furyl)methanol.

Troubleshooting Guide for Prodrug Development

Issue Potential Cause Recommended Solution
Incomplete Conversion to Parent Drug In Vivo The chosen linker is too stable and resistant to enzymatic cleavage.Select a different promoiety with a more labile linker. Test the stability of the prodrug in vitro using plasma or liver microsome preparations to assess the rate of conversion.
Prodrug is too Lipophilic (Reduced Solubility) The added promoiety significantly decreases the aqueous solubility of the molecule.This can create a new bioavailability challenge. A balance must be struck. Consider a shorter chain fatty acid or a different type of promoiety. It may be necessary to combine the prodrug approach with a formulation strategy (e.g., an LBDDS).

Part 3: Preclinical Evaluation of Formulations

After developing a promising formulation, you must evaluate its performance in vitro and in vivo.

FAQ 6: How do I test if my new formulation has improved the bioavailability?

A staged approach is recommended, starting with in vitro tests before moving to more complex and resource-intensive in vivo studies.

Table 2: Evaluation Methods for Bioavailability-Enhanced Formulations

Evaluation Stage Method Purpose Key Parameters Measured
In Vitro Dissolution Testing To assess the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.% Drug dissolved over time.
In Vitro Caco-2 Permeability Assay To evaluate if the formulation improves the transport of the drug across an intestinal cell monolayer.[13][15][16][30]Apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic (PK) Study in Animal Models (e.g., Rat, Dog) To determine the drug's concentration in the bloodstream over time after oral administration of the formulation compared to a control (e.g., an unformulated suspension).[31][32][33]Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax).

Calculating Relative Bioavailability

From the in vivo PK study, you can calculate the relative bioavailability (Frel) of your test formulation (Formulation A) compared to a reference formulation (e.g., an aqueous suspension) using the following formula:

Frel (%) = (AUC_A / Dose_A) / (AUC_ref / Dose_ref) * 100

An Frel value greater than 100% indicates that your formulation has successfully enhanced the oral bioavailability of 4-Ethylthiophenyl-(3-furyl)methanol.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC. National Institutes of Health. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC. National Institutes of Health. Available at: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC. National Institutes of Health. Available at: [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available at: [Link]

  • Amorphous Solid Dispersion. Veranova. Available at: [Link]

  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC. National Institutes of Health. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. Available at: [Link]

  • A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC. National Institutes of Health. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Institutes of Health. Available at: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Institutes of Health. Available at: [Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review - PMC. National Institutes of Health. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. National Institutes of Health. Available at: [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC. National Institutes of Health. Available at: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Boffin Access. Available at: [Link]

  • Biopharmaceutics Classification System - Wikipedia. Wikipedia. Available at: [Link]

  • Caco2 assay protocol. Unknown Source.
  • Comprehensive Review on Nanosuspension Loaded in Oral Dissolving Film-The Trending Approach to Enhance the Solubility of BCS Cla. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • The Biopharmaceutics Classification System: Canary in the Coal Mine for Regulatory Science! American Pharmaceutical Review. Available at: [Link]

  • Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]

  • Nanosuspension as Oral Drug Delivery System: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • The future of lipid-based drug delivery systems. CAS. Available at: [Link]

  • Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI. Available at: [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available at: [Link]

  • NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM. Pharmacophore. Available at: [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. Available at: [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. National Institutes of Health. Available at: [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines. Available at: [Link]

  • Chemical and Physical Characterizations of Potential New Chemical Entity. Wiley Online Library. Available at: [Link]

  • Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF. ResearchGate. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC. National Institutes of Health. Available at: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available at: [Link]

  • Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC. National Institutes of Health. Available at: [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Challenges in Drug Formulation: Solving Complex Problems. SciTechnol. Available at: [Link]

  • Troubleshooting Tips for Common Equipment Challenges in Solid Oral Manufacturing. Thomasnet. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

independent replication of studies on 4-Ethylthiophenyl-(3-furyl)methanol

An Independent Researcher's Guide to the Synthesis, Verification, and Comparative Analysis of 4-Ethylthiophenyl-(3-furyl)methanol Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Independent Researcher's Guide to the Synthesis, Verification, and Comparative Analysis of 4-Ethylthiophenyl-(3-furyl)methanol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of novel compound exploration, the ability to independently replicate the synthesis and confirm the identity of a molecule is the cornerstone of scientific advancement. This guide provides a comprehensive, technically detailed protocol for the synthesis and characterization of 4-Ethylthiophenyl-(3-furyl)methanol. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a self-validating workflow for researchers in organic synthesis and drug discovery. Our objective is to equip you with the necessary framework to not only produce this compound with a high degree of purity but also to rigorously verify its structure, paving the way for subsequent biological and pharmacological investigations.

This document is structured to serve as a foundational reference for any laboratory aiming to work with 4-Ethylthiophenyl-(3-furyl)methanol. We will compare the chosen synthetic methodology with viable alternatives, present expected analytical data for verification, and provide the complete experimental procedure.

Strategic Approach to Synthesis: A Comparative Rationale

The molecular architecture of 4-Ethylthiophenyl-(3-furyl)methanol, featuring a central carbinol group flanked by a 4-ethylthiophenyl and a 3-furyl moiety, suggests several synthetic avenues. The most reliable and widely applicable method for forming such a carbon-carbon bond is the Grignard reaction.

Our selected approach involves the synthesis of a Grignard reagent from a suitable aryl halide, which then undergoes a nucleophilic attack on an aldehyde. We have opted for the reaction between 4-ethylthiophenylmagnesium bromide and 3-furaldehyde.

Alternative Synthetic Routes Considered:

  • Organolithium Addition: While similar to the Grignard reaction, organolithium reagents are often more reactive and less chemoselective, potentially leading to more side products.

  • Reductive Coupling: Methods like the pinacol coupling could theoretically be employed but are generally used for symmetrical diol synthesis and would require significant modification.

The Grignard approach is superior due to its high yield, operational simplicity, and the ready availability of the starting materials.

Experimental Workflow: From Precursors to Purified Product

The synthesis of 4-Ethylthiophenyl-(3-furyl)methanol is a two-step process, beginning with the formation of the Grignard reagent followed by the addition of the aldehyde. Rigorous anhydrous conditions are paramount for the success of the Grignard reaction, as any trace of water will quench the highly reactive organometallic intermediate.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Quenching cluster_2 Step 3: Work-up & Purification A 4-Bromo(ethylthio)benzene + Magnesium Turnings in Anhydrous THF B Reflux under Inert Atmosphere (N2) A->B Initiation C Formation of 4-Ethylthiophenylmagnesium Bromide B->C Propagation D Cool Reaction Mixture to 0°C C->D Grignard Reagent E Slow Addition of 3-Furaldehyde in Anhydrous THF D->E Controlled Reaction F Reaction Quenching with Saturated aq. NH4Cl E->F Protonation G Liquid-Liquid Extraction (EtOAc/Water) F->G H Drying of Organic Layer (Na2SO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification by Column Chromatography I->J K Final Product: 4-Ethylthiophenyl-(3-furyl)methanol J->K

Caption: Workflow for the synthesis of 4-Ethylthiophenyl-(3-furyl)methanol.

Detailed Experimental Protocol

Materials:

  • 4-Bromo(ethylthio)benzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Furaldehyde (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation: All glassware was oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small portion of a solution of 4-bromo(ethylthio)benzene (1.0 eq) in anhydrous THF via a dropping funnel.

    • The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and bubble formation.

    • Once initiated, the remaining 4-bromo(ethylthio)benzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • The reaction mixture is cooled to 0°C in an ice bath.

    • A solution of 3-furaldehyde (1.1 eq) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.

    • The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Ethylthiophenyl-(3-furyl)methanol.

Structural Verification: A Multi-Technique Approach

Confirmation of the molecular structure of the synthesized product is achieved through a combination of spectroscopic methods. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized below. This data serves as a benchmark for independent replication.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the thiophenyl ring (two doublets), furan protons (three distinct signals), the methine proton (singlet or doublet), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the ethyl carbons, aromatic carbons of the thiophenyl ring (including the carbon attached to sulfur), furan carbons, and the carbinol carbon.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns may show loss of water or the furan ring.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. C=C stretching of the aromatic and furan rings in the 1450-1600 cm⁻¹ region.

Potential Signaling Pathway Involvement: A Hypothetical Framework

While no specific biological activity for 4-Ethylthiophenyl-(3-furyl)methanol has been reported, its structural motifs, particularly the furan and thiophenyl groups, are found in many biologically active molecules. For instance, furan-containing compounds have been investigated for their anti-inflammatory and anti-cancer properties. Thiophenyl derivatives are also common in medicinal chemistry.

A plausible, yet hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in cellular proliferation and inflammation, such as the MAPK/ERK pathway. This pathway is a common target for therapeutic intervention.

G cluster_0 Hypothetical Mechanism of Action Compound 4-Ethylthiophenyl- (3-furyl)methanol Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Compound->Receptor Inhibition? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential point of intervention for our target molecule. Independent verification of this hypothesis would require a suite of cell-based assays, such as Western blotting to assess the phosphorylation status of ERK, and proliferation assays to measure effects on cell growth.

Conclusion and Future Directions

This guide has provided a detailed, scientifically grounded protocol for the independent synthesis and verification of 4-Ethylthiophenyl-(3-furyl)methanol. By adhering to the described methodologies, researchers can confidently produce this compound and confirm its identity, thereby establishing a reliable foundation for future investigations into its chemical and biological properties. The provided framework for a hypothetical mechanism of action offers a starting point for exploring the pharmacological potential of this and related novel chemical entities. The principles of reproducibility and rigorous verification are paramount, and this guide serves as a testament to that commitment.

References

  • Title: Grignard Reagents: New Developments Source: Wiley Online Library URL: [Link]

  • Title: A review on the synthesis of furan and its derivatives Source: ResearchGate URL: [Link]

Comparative

A Comprehensive Guide to Comparing the Toxicity Profiles of 4-Ethylthiophenyl-(3-furyl)methanol and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount to its successful and safe development. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount to its successful and safe development. This guide provides a comprehensive framework for evaluating and comparing the toxicity of 4-Ethylthiophenyl-(3-furyl)methanol and its structurally related derivatives. While specific experimental data for this exact compound is not extensively available in the public domain, this document outlines the essential experimental workflows and provides the scientific rationale needed to generate and interpret a robust toxicity profile. We will delve into the core pillars of preclinical safety assessment: in vitro cytotoxicity, genotoxicity, and metabolic stability.

The Imperative of Early-Stage Toxicity Profiling

The journey of a new chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with toxicity being a primary cause of attrition.[1] Compounds containing heterocyclic rings like furan and thiophene, such as 4-Ethylthiophenyl-(3-furyl)methanol, require careful scrutiny. The metabolic transformation of these moieties can sometimes lead to reactive intermediates.[2][3] For instance, thiophene rings can undergo cytochrome P450-mediated S-oxidation or epoxidation, potentially forming toxic metabolites.[3][4] Therefore, a multi-faceted approach to toxicity testing is not just a regulatory requirement but a fundamental aspect of risk assessment and lead candidate selection.

This guide will systematically detail the experimental procedures to build a comparative dataset, enabling an objective assessment of a parent compound against its derivatives.

In Vitro Cytotoxicity: The First Line of Assessment

The initial step in any toxicity screen is to determine the direct effect of a compound on cell viability.[5] In vitro cytotoxicity assays are rapid, cost-effective methods to quantify a compound's toxic potential across various cell types and establish a half-maximal inhibitory concentration (IC50). To ensure a comprehensive understanding, it is crucial to employ multiple assays that probe different mechanisms of cell death.[6]

Key Cytotoxicity Assays
  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.[7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8][9] It is a reliable indicator of cell lysis and necrosis.[10]

  • Neutral Red Uptake (NRU) Assay: This method assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11] Damage to the cell or lysosomal membranes results in decreased dye uptake.[12]

Experimental Workflow: General Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing in vitro cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Culture & Seed Cells in 96-well plates (e.g., HepG2, CHO-K1) Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Treat cells with compounds (e.g., 24, 48, 72 hours) Cell_Culture->Treatment Controls Include Vehicle Control & Positive Control Assay 4. Perform Cytotoxicity Assay (MTT, LDH, or NRU) Treatment->Assay Readout 5. Measure Signal (Absorbance/Fluorescence) Assay->Readout Analysis 6. Calculate % Viability vs. Control Assay->Analysis IC50 7. Determine IC50 Values Analysis->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Hypothetical Comparative Cytotoxicity Data

The table below illustrates how data for 4-Ethylthiophenyl-(3-furyl)methanol (Parent) and three hypothetical derivatives could be presented.

CompoundDerivative ModificationHepG2 (Human Liver) IC50 (µM)HEK293 (Human Kidney) IC50 (µM)CHO-K1 (Hamster Ovary) IC50 (µM)
Parent 4-Ethyl thiophenyl...45.258.172.5
Derivative A 4-Methyl thiophenyl...62.875.491.3
Derivative B 4-Ethylthiophenyl-(5-chloro -3-furyl)methanol21.533.740.8
Derivative C 4-Ethylthiophenyl-(3-furyl)methanone > 100> 100> 100

Note: Data are hypothetical and for illustrative purposes only.

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

A critical aspect of a compound's safety profile is its potential to cause genetic damage.[13] Genotoxicity assays are designed to detect DNA mutations or chromosomal damage.[14]

Key Genotoxicity Assays
  • Bacterial Reverse Mutation (Ames) Test: This widely used initial screen assesses a compound's potential to cause gene mutations.[15] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic (cannot synthesize an essential amino acid like histidine).[16] The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[17] The inclusion of a liver extract (S9 fraction) simulates mammalian metabolism, identifying compounds that become mutagenic only after bioactivation.[15]

  • In Vitro Micronucleus Test: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[18] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate micronuclei.[19] An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[20] After treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[21]

Experimental Protocol: Ames Test
  • Strain Preparation: Grow overnight cultures of appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537).[15]

  • Metabolic Activation: Prepare a mix with and without S9 fraction (Aroclor-1254 induced rat liver S9).[17]

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.[15]

  • Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto minimal glucose agar plates.[15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[15]

  • Scoring: Count the number of revertant colonies on each plate and compare it to the vehicle control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Hypothetical Comparative Genotoxicity Data
CompoundAmes Test (-S9)Ames Test (+S9)In Vitro MicronucleusComet AssayGenotoxicity Concern
Parent NegativePositive (TA98)NegativePositiveModerate (Metabolite-driven)
Derivative A NegativeNegativeNegativeNegativeLow
Derivative B Positive (TA100)Positive (TA100)PositivePositiveHigh
Derivative C NegativeNegativeNegativeNegativeLow

Note: Data are hypothetical and for illustrative purposes only.

Metabolic Stability: Predicting In Vivo Fate

A compound's susceptibility to biotransformation, or its metabolic stability, critically influences its pharmacokinetic profile and potential for toxicity.[22] Rapid metabolism can lead to low exposure, while very slow metabolism might cause accumulation and adverse effects.[22] Furthermore, metabolites may be more or less active or toxic than the parent compound. Assays using liver-derived systems are the gold standard for in vitro metabolism studies.[23]

Key Metabolic Stability Assays
  • Liver Microsomal Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[22] This assay is excellent for determining a compound's intrinsic clearance primarily through oxidative metabolism.[24]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[25] It provides a more complete picture of metabolic clearance as it also accounts for cell permeability and the contribution of conjugation pathways (Phase II metabolism).[26]

Experimental Workflow: Metabolic Stability

The diagram below outlines the workflow for determining metabolic stability in hepatocytes.

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Hepatocytes 1. Thaw & prepare hepatocyte suspension (0.5-1.0 x 10^6 cells/mL) Incubate 3. Incubate compound with hepatocytes at 37°C with shaking Hepatocytes->Incubate Compound 2. Prepare test compound (e.g., 1 µM final concentration) Sampling 4. Collect aliquots at time points (0, 15, 30, 60, 120 min) Incubate->Sampling Analyze 6. Analyze samples by LC-MS/MS to quantify remaining parent compound Incubate->Analyze Quench 5. Terminate reaction (e.g., with cold acetonitrile) Sampling->Quench Calculate 7. Plot ln(% remaining) vs. time to determine k (elimination rate) Analyze->Calculate Derive 8. Calculate t1/2 and Intrinsic Clearance (Clint) Calculate->Derive

Caption: Workflow for hepatocyte metabolic stability assay.

Hypothetical Comparative Metabolic Stability Data
Compoundt½ in Human Liver Microsomes (min)t½ in Human Hepatocytes (min)Intrinsic Clearance (Clint) in Hepatocytes (µL/min/10⁶ cells)Metabolic Stability Classification
Parent 483549.5Moderate
Derivative A > 12010516.5High
Derivative B 2215115.5Low
Derivative C > 120> 120< 14.5High

Note: Data are hypothetical and for illustrative purposes only.

Integrated Analysis and Decision Making

The ultimate goal is to synthesize the data from these disparate assays into a holistic toxicity profile for each compound, enabling a direct and objective comparison.

Overall Toxicity Profile Summary

| Compound | Cytotoxicity (HepG2 IC50) | Genotoxicity Concern | Metabolic Stability | Overall Risk Profile | Recommendation | | :--- | :--- | :--- | :--- | :--- | | Parent | Moderate (45.2 µM) | Moderate | Moderate | Moderate | Proceed with caution; metabolite ID needed | | Derivative A | Low (> 60 µM) | Low | High | Low | Prioritize for further development | | Derivative B | High (21.5 µM) | High | Low | High | Deprioritize/Terminate | | Derivative C | Low (> 100 µM) | Low | High | Low | Prioritize for further development |

Note: Data and recommendations are hypothetical and for illustrative purposes only.

Based on this integrated analysis, Derivative A and Derivative C emerge as the most promising candidates. They exhibit low cytotoxicity, no genotoxicity concerns, and high metabolic stability, suggesting a favorable preliminary safety profile. In contrast, Derivative B shows high cytotoxicity and genotoxicity, marking it as a poor candidate. The Parent compound presents a mixed profile; its genotoxicity in the presence of metabolic activation warrants further investigation into its metabolites before proceeding.

This structured, multi-parameter evaluation provides a robust, evidence-based foundation for making critical decisions in the drug discovery and development pipeline, ultimately enhancing the probability of selecting a safe and effective lead candidate.

References

Click to expand
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Comet assay. (n.d.). In Wikipedia. [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261. [Link]

  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 15-26. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex | Evotec. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • Langie, S. A., et al. (2015). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 6, 289. [Link]

  • Vinken, M. (2013). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Toxicology in Vitro, 27(8), 2247-2251. [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023, March 5). MDPI. [Link]

  • Comet Assay for DNA Damage Detection. (2017, June 30). JoVE. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. (n.d.). ScienceDirect. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. [Link]

  • Di, L. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 1425, pp. 63-75). [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]

  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. In Protocols in Toxicology. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex | Evotec. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen. [Link]

  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2022, December 1). ResearchGate. [Link]

  • Shaik, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of the American Chemical Society, 137(47), 14944-14955. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. (2003, May 7). ACS Publications. [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. [Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2022, January 15). Oxford Academic. [Link]

  • Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence. (2024, March 18). ACS Publications. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2015). Journal of Biomolecular Screening, 20(1), 98-109. [Link]

  • Ames Assay. (n.d.). Inotiv. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]

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Validation

Comprehensive Analytical Validation Guide: Quality Control of 4-Ethylthiophenyl-(3-furyl)methanol

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, the rigorous validation of analytical methods becomes the bedrock of quality control (QC). 4-Ethylthiophenyl-(3-furyl)methanol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, the rigorous validation of analytical methods becomes the bedrock of quality control (QC). 4-Ethylthiophenyl-(3-furyl)methanol (CAS 1443339-64-7) is a highly specialized chemical entity featuring a thioether linkage, an acid-sensitive furan ring, and a chiral carbinol center.

This guide objectively compares three primary analytical methodologies—Reversed-Phase HPLC-UV (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chiral Chromatography—evaluating their performance, validation requirements, and suitability for the QC of this compound.

Chemical Profiling & Analytical Challenges

To design a robust analytical method, we must first understand the causality between the molecule's structure and its degradation pathways. 4-Ethylthiophenyl-(3-furyl)methanol presents three distinct analytical challenges:

  • Thioether Oxidation: The ethylthio group is highly susceptible to oxidative degradation, readily forming sulfoxides and sulfones[1]. The analytical method must possess sufficient resolving power to separate these closely eluting polar degradants from the parent peak.

  • Furan Ring Instability: Furan rings are prone to acid-catalyzed ring-opening and oxidative cleavage. Mobile phases with a pH < 2.5 should be avoided to prevent on-column degradation.

  • Chiral Center: The secondary alcohol carbon is a stereocenter. If the compound is utilized in a stereospecific synthesis, enantiomeric excess (ee%) must be quantified, necessitating a separate chiral method.

Pathway A 4-Ethylthiophenyl- (3-furyl)methanol B Sulfoxide Degradant (+[O]) A->B H2O2 / Light D Furan Ring-Opened Degradant A->D Acid Hydrolysis C Sulfone Degradant (+2[O]) B->C Excess Oxidant

Fig 1: Primary degradation pathways of 4-Ethylthiophenyl-(3-furyl)methanol.

Comparative Analysis of Analytical Methodologies

No single analytical technique can capture the complete quality profile of 4-Ethylthiophenyl-(3-furyl)methanol. Below is an objective comparison of the three critical methods required for comprehensive QC, evaluated against standard validation metrics.

Table 1: Method Performance & Suitability Comparison
Validation ParameterRP-HPLC-UV (Assay & Purity)LC-MS/MS (Trace Impurities)Chiral HPLC (Enantiomeric Purity)
Primary QC Application Bulk batch release, major degradantsGenotoxic impurities, structural IDEnantiomeric excess (ee%)
Detection Mechanism Photodiode Array (254 nm)Electrospray Ionization (ESI+) / QqQUV/PDA (254 nm)
Limit of Detection (LOD) 0.05% (Area Normalization)1 ppm (Trace level)0.1%
Limit of Quantitation (LOQ) 0.1%3 ppm0.3%
Linearity Range 80–120% of target concentration1–100 ppm0.5–150% of impurity limit
Precision (RSD%) < 1.0%< 5.0%< 2.0%
Matrix Effects Low (Resolved chromatographically)High (Requires internal standard)Moderate

Scientific Verdict:

  • RP-HPLC-UV remains the workhorse for routine assay and related substances due to its high precision and the strong UV chromophores (phenyl and furan rings) of the molecule.

  • LC-MS/MS outperforms UV methods when identifying unknown degradants or quantifying sub-ppm trace impurities, but suffers from higher variance (RSD) due to ionization suppression.

  • Chiral HPLC is non-negotiable for stereochemical control but is generally limited to isocratic elution, resulting in longer run times.

Step-by-Step Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness, analytical procedures must be designed as self-validating systems . This means the protocol inherently proves its own validity during every run via embedded System Suitability Tests (SSTs). The following protocols align with the updated ICH Q2(R2)[2] and USP <1225>[3] guidelines.

Protocol A: RP-HPLC-UV Method Validation (Assay & Related Substances)

1. Specificity & Forced Degradation

  • Causality: To prove the method is stability-indicating, we must artificially induce degradation to ensure the parent peak is completely resolved from all degradation products[4].

  • Step-by-step:

    • Prepare a 1.0 mg/mL solution of 4-Ethylthiophenyl-(3-furyl)methanol in diluent (Acetonitrile:Water, 50:50).

    • Oxidative Stress: Add 3% H2​O2​ and incubate at room temperature for 2 hours to force the formation of the sulfoxide degradant.

    • Acidic Stress: Add 0.1N HCl and heat at 60°C for 1 hour to induce furan ring opening.

    • Neutralize all samples and inject into the HPLC.

  • Self-Validation Check: The peak purity angle of the parent compound (determined via PDA detector) must be less than the peak purity threshold, proving no degradants are co-eluting under the main peak.

2. Linearity & Range

  • Causality: The detector response must be directly proportional to the concentration to ensure accurate quantification across the expected operational range.

  • Step-by-step:

    • Prepare a stock solution of the reference standard.

    • Dilute to create five concentration levels: 80%, 90%, 100%, 110%, and 120% of the nominal assay concentration (e.g., 0.1 mg/mL).

    • Inject each level in triplicate.

  • Self-Validation Check: Calculate the correlation coefficient ( R2 ). The system validates itself if R2≥0.999 and the y-intercept is ≤2.0% of the 100% response level[2].

3. Accuracy (Spike Recovery)

  • Causality: Accuracy ensures the matrix does not interfere with the extraction or detection of the analyte.

  • Step-by-step:

    • Utilize a standard addition method. Spike known quantities of the reference standard into a synthetic matrix (or mobile phase) at 50%, 100%, and 150% levels.

    • Prepare three independent replicates per level.

  • Self-Validation Check: Recovery must fall between 98.0% and 102.0%. By bracketing the run with a known standard every 6 injections, the system continuously validates detector stability.

Workflow S1 Method Dev. (Selectivity) S2 Specificity (Forced Deg.) S1->S2 S3 Linearity & Range S2->S3 S4 Accuracy (Spike Recovery) S3->S4 S5 Robustness (DoE) S4->S5

Fig 2: ICH Q2(R2) aligned analytical method validation lifecycle workflow.

Protocol B: LC-MS/MS for Trace Sulfoxide/Sulfone Impurities

While UV is sufficient for bulk assay, the oxidation of the thioether can occur at trace levels during storage. LC-MS/MS is required for precise quantification below the UV threshold.

  • Causality: Electrospray ionization (ESI) is highly susceptible to matrix suppression. Therefore, an isotopically labeled internal standard (e.g., Deuterated 4-Ethylthiophenyl-(3-furyl)methanol) must be used.

  • Step-by-step:

    • Operate the triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select the precursor ion [M+H]+ for the sulfoxide degradant ( m/z≈251 ).

    • Establish the Lower Limit of Quantitation (LLOQ) by injecting decreasing concentrations until the Signal-to-Noise (S/N) ratio reaches exactly 10:1.

    • Self-Validation Check: The RSD of 6 replicate injections at the LLOQ must be ≤10.0% , proving the system's sensitivity is stable.

Conclusion

For the quality control of 4-Ethylthiophenyl-(3-furyl)methanol, a multi-modal analytical strategy is required. RP-HPLC-UV serves as the foundational method for assay and major impurities, validated strictly against ICH Q2(R2) parameters. However, due to the chemical liabilities of the thioether and furan moieties, LC-MS/MS must be deployed for trace degradant profiling, and Chiral Chromatography is essential for monitoring the integrity of the carbinol stereocenter. By embedding self-validating system suitability checks into every protocol, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • BA Sciences - USP <1225> Method Validation. Available at:[Link]

  • European Medicines Agency (EMA) / ICH - ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • University of Padova - Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at:[Link]

  • National Institutes of Health (PMC) - Forced degradation of recombinant monoclonal antibodies: A practical guide. Available at:[Link]

Sources

Safety & Regulatory Compliance

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